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  • Product: 2-Propoxybenzene-1-carbothioamide
  • CAS: 1016738-12-7

Core Science & Biosynthesis

Foundational

2-Propoxybenzene-1-carbothioamide CAS number 1016738-12-7

An In-Depth Technical Guide to 2-Propoxybenzene-1-carbothioamide (CAS 1016738-12-7): A Prospective Analysis for Drug Discovery Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Propoxybenzene-1-carbothioamide (CAS 1016738-12-7): A Prospective Analysis for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Propoxybenzene-1-carbothioamide (CAS 1016738-12-7), a novel chemical entity with significant, yet unexplored, potential in medicinal chemistry. While direct research on this specific molecule is nascent, its structural components—the propoxybenzene moiety and the carbothioamide functional group—are well-represented in a multitude of biologically active compounds. This document synthesizes existing knowledge on these related structures to build a predictive framework for the synthesis, characterization, and potential therapeutic applications of 2-Propoxybenzene-1-carbothioamide. We present detailed, field-proven protocols for its investigation as a potential anticancer, antimicrobial, and neuroprotective agent, grounded in authoritative literature. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces and identify promising lead compounds.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. The strategic combination of known pharmacophores is a time-honored approach in drug discovery. 2-Propoxybenzene-1-carbothioamide is an exemplar of this strategy, integrating two key structural motifs:

  • The Propoxybenzene Scaffold : Derivatives of propoxybenzene have demonstrated a wide array of biological activities, including significant anticancer and antimicrobial effects. The propoxy group enhances lipophilicity, which can improve membrane permeability and cellular uptake, crucial attributes for a drug candidate.

  • The Carbothioamide Group : This functional group (a thioamide) is a bioisostere of the amide group and is a critical component in numerous pharmacologically active molecules. Carbothioamides are known to exhibit diverse biological effects, including anticancer, antibacterial, antifungal, and antiviral properties[1]. They often act as potent hydrogen bond donors and can chelate metal ions, enabling interaction with various biological targets[2].

The combination of these two moieties in a single molecule presents a compelling case for its investigation as a novel therapeutic agent. This guide provides a roadmap for unlocking its potential.

Physicochemical Properties and Structural Data

A foundational understanding of a compound's physical and chemical properties is critical for its development.

PropertyValueSource
CAS Number 1016738-12-7[3]
Molecular Formula C10H13NOS[3]
Molecular Weight 195.28 g/mol [3]
SMILES CCCOc1ccccc1C(N)=S[3]
InChI Key DITYOJCXEQCHAF-UHFFFAOYSA-N[3]

Proposed Synthesis and Characterization

While a specific synthetic route for 2-Propoxybenzene-1-carbothioamide is not published, a logical and efficient pathway can be proposed based on established organic chemistry principles. The most direct approach involves the thioamidation of the corresponding nitrile.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available 2-propoxybenzonitrile.

Synthetic Pathway A 2-Propoxybenzonitrile B 2-Propoxybenzene-1-carbothioamide A->B Thioamidation R Reagents: H₂S, Pyridine/Triethylamine

Caption: Proposed synthesis of 2-Propoxybenzene-1-carbothioamide.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol utilizes the reaction of a nitrile with hydrogen sulfide in the presence of a basic catalyst (pyridine or triethylamine). This is a standard and effective method for the synthesis of primary thioamides.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and gas outlet (connected to a scrubber containing bleach), dissolve 2-propoxybenzonitrile (1 equivalent) in anhydrous pyridine (10-15 mL per gram of nitrile).

  • Reaction: Cool the solution to 0°C in an ice bath. Bubble a slow stream of dry hydrogen sulfide (H₂S) gas through the stirred solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove any residual H₂S. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Propoxybenzene-1-carbothioamide.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic peaks for the propoxy group, the aromatic ring protons, and the thioamide protons.

  • Mass Spectrometry (MS): To confirm the molecular weight (195.28 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the C=S and N-H stretches of the thioamide group.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Prospective Biological Evaluation

Based on the known activities of related compounds, we propose investigating 2-Propoxybenzene-1-carbothioamide for anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Rationale: Propoxybenzene derivatives, such as 2-propoxybenzylideneisonicotinohydrazides, have shown significant cytotoxicity against cancer cell lines like A549 (human lung adenocarcinoma)[4][5]. Furthermore, various carbothioamide-based compounds have been designed as potent anticancer agents, some of which are believed to induce apoptosis by interacting with DNA[1].

  • Cell Culture: Culture A549 (lung cancer) and MCF-7 (breast cancer) cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of 2-Propoxybenzene-1-carbothioamide in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine)[1].

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) by plotting viability against compound concentration.

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Structurally related compounds suggest a plausible mechanism involving the intrinsic apoptotic pathway.

Apoptosis Pathway cluster_0 Mitochondrion Bax Bax/Bak Activation CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Drug 2-Propoxybenzene- 1-carbothioamide Drug->Bax Stress Signal Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by the compound.

Antimicrobial Activity

Rationale: The carbothioamide moiety is a well-known feature in compounds with antimicrobial properties. Additionally, propoxybenzene derivatives have shown activity against a range of bacterial and fungal pathogens[4][5].

  • Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Compound Preparation: Perform a two-fold serial dilution of 2-Propoxybenzene-1-carbothioamide in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (a known antibiotic/antifungal), a negative control (broth only), and a growth control (broth with inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Potential

Rationale: Carbothioamide-based compounds have been investigated as inhibitors of enzymes involved in neurodegeneration, such as monoamine oxidases (MAO)[6]. MAO inhibitors are used in the treatment of Parkinson's disease. The investigation of 2-Propoxybenzene-1-carbothioamide as a potential MAO inhibitor is therefore a logical avenue of research.

  • Enzyme Source: Use commercially available human recombinant MAO-A and MAO-B enzymes.

  • Assay Principle: The assay measures the activity of MAO by monitoring the production of hydrogen peroxide using a fluorescent probe like Amplex Red.

  • Procedure: a. In a 96-well plate, add MAO-A or MAO-B enzyme to a reaction buffer. b. Add various concentrations of 2-Propoxybenzene-1-carbothioamide. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding a substrate (e.g., p-tyramine) and the Amplex Red/horseradish peroxidase working solution. e. Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion and Future Directions

2-Propoxybenzene-1-carbothioamide stands as a promising, yet uncharacterized, molecule at the confluence of two pharmacologically validated scaffolds. The synthetic and screening protocols detailed in this guide provide a clear and robust framework for its initial investigation. Positive results in any of the proposed assays—anticancer, antimicrobial, or neuroprotective—would warrant further studies, including lead optimization, in vivo efficacy testing, and detailed mechanism of action studies. This document serves as a catalyst for the scientific community to explore the therapeutic potential of this intriguing compound.

References

  • Molport. (n.d.). 2-propoxybenzene-1-carbothioamide.
  • BenchChem. (n.d.). In-Depth Technical Guide to the Biological Activities of Propoxybenzene Derivatives.
  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(35), 31367–31383. [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2020). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 4(11), 933-941. [Link]

  • Malhotra, M., Deep, A., & Sharma, P. C. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-597. [Link]

  • Abid, S. M. A., Aslam, S., Zaib, S., Bakht, S. M., Ahmad, M., Athar, M. M., Gardiner, J. M., & Iqbal, J. (2018). Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. RSC Advances, 8(52), 29599–29613. [Link]

  • Yousaf, H., Khattak, U. K., Zaib, S., Ul-Haq, Z., & Iqbal, J. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8758. [Link]

Sources

Exploratory

In vitro evaluation of 2-Propoxybenzene-1-carbothioamide

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Propoxybenzene-1-carbothioamide Prepared by: Gemini, Senior Application Scientist Foreword: A Strategic Approach to Compound Evaluation This document provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Propoxybenzene-1-carbothioamide

Prepared by: Gemini, Senior Application Scientist

Foreword: A Strategic Approach to Compound Evaluation

This document provides a comprehensive technical framework for the in vitro evaluation of 2-Propoxybenzene-1-carbothioamide. As researchers and drug development professionals, our goal extends beyond mere data collection; we aim to build a coherent, evidence-based narrative for a novel chemical entity. This guide is structured not as a rigid template, but as a logical progression of inquiry, beginning with the foundational chemical properties and branching into a multi-pronged investigation of its potential biological activities. The experimental designs herein are selected to provide a robust preliminary profile of the compound, focusing on therapeutic areas where its structural motifs—the thioamide group and the propoxybenzene ring—have shown promise. Every protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Compound Profile: 2-Propoxybenzene-1-carbothioamide

A thorough understanding of the test compound is the bedrock of any successful evaluation.

  • Chemical Identity:

    • IUPAC Name: 2-propoxybenzenecarbothioamide[1]

    • CAS Number: 1016738-12-7[1][2]

    • Molecular Formula: C₁₀H₁₃NOS[1][2]

    • Molecular Weight: 195.28 g/mol [1][2]

    • Canonical SMILES: CCCOC1=CC=CC=C1C(=S)N[1][2]

  • Structural Significance: The molecule comprises two key pharmacophoric features. The carbothioamide (thioamide) group is a fascinating isostere of the common amide bond.[3] Its unique properties, such as a longer C=S bond, greater polarizability, and distinct hydrogen bonding capabilities (stronger donor, weaker acceptor than amides), often lead to novel biological interactions and improved pharmacokinetic profiles.[3] The presence of sulfur is often critical for high-affinity binding to biological targets.[3] The propoxybenzene moiety, a stable ether-linked aromatic ring, is a versatile scaffold found in numerous compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[4] The combination of these two features suggests that 2-Propoxybenzene-1-carbothioamide is a prime candidate for broad-spectrum biological screening.

Rationale for In Vitro Screening: Targeting Key Therapeutic Areas

Based on its structural alerts and the established activities of related compounds, the following areas represent the most logical starting points for a comprehensive in vitro evaluation.

  • Anticancer Activity: Thioamide derivatives have garnered significant attention for their promising anticancer properties, often exhibiting potent, dose-dependent cytotoxic activity against various cancer cell lines.[5] Similarly, propoxybenzene derivatives have demonstrated notable cytotoxic effects.[4] Therefore, assessing the antiproliferative potential of 2-Propoxybenzene-1-carbothioamide is a primary objective.

  • Antimicrobial Activity: The hydrazone and carbothioamide moieties are recognized for their role in antimicrobial agents, potentially by increasing the lipophilicity of the molecule to better penetrate microbial membranes.[6] A number of carbothioamide derivatives have shown significant activity against pathogenic bacteria and fungi.[7]

  • Enzyme Inhibition: The thioamide functional group is a known feature in various enzyme inhibitors.[3] Specific enzymes of interest, based on literature for similar scaffolds, include:

    • Tyrosinase: Benzylidenehydrazine-1-carbothioamides have been identified as exceptionally potent tyrosinase inhibitors, an enzyme implicated in skin pigmentation and cancer.[8][9]

    • Carbonic Anhydrase & Lipoxygenase: Hydrazine-1-carbothioamide derivatives have been successfully evaluated as inhibitors of these enzymes, which are involved in various physiological and pathological processes.[10][11]

    • Monoamine Oxidase (MAO): Carbothioamide-based compounds have been developed as highly potent inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters and relevant to neurodegenerative diseases like Parkinson's.[12][13]

The following diagram illustrates the proposed strategic workflow for the initial in vitro screening.

G cluster_compound Compound Synthesis & Characterization cluster_screening Primary In Vitro Screening cluster_analysis Data Analysis & Prioritization cluster_secondary Secondary & Mechanistic Studies Compound 2-Propoxybenzene-1-carbothioamide (Purity & Identity Confirmed) Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Test Compound Antimicrobial Antimicrobial Assays (e.g., MIC) Compound->Antimicrobial Test Compound Enzyme Enzyme Inhibition (e.g., Tyrosinase) Compound->Enzyme Test Compound Data Determine IC50 / MIC Values Anticancer->Data Antimicrobial->Data Enzyme->Data Hit Identify 'Hit' Activity Data->Hit Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Kinetics) Hit->Mechanism

Caption: Strategic workflow for the in vitro evaluation of a novel compound.

Core Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the primary screening assays.

Antiproliferative Activity Assessment via MTT Assay

This assay provides a quantitative measure of the compound's ability to inhibit cell proliferation, a hallmark of potential anticancer agents.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Recommended Cell Lines:

    • Cancer Panel: A549 (Lung), MCF-7 (Breast), HepG2 (Liver).

    • Non-Cancerous Control: HUVEC (Human Umbilical Vein Endothelial Cells) to assess general cytotoxicity.

  • Step-by-Step Methodology:

    • Cell Seeding: Culture selected cell lines to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 10 mM stock solution of 2-Propoxybenzene-1-carbothioamide in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

      • Scientist's Note: The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. A vehicle control (medium with the highest concentration of DMSO used) is mandatory.

    • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

The workflow for the MTT assay is visualized below.

A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48h (Drug exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cell viability assay.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), the gold standard for quantifying antimicrobial potency.

  • Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of a specific microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

  • Recommended Microbial Strains:

    • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Step-by-Step Methodology:

    • Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform a 2-fold serial dilution across the plate.

    • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.

      • Scientist's Note: Include a positive control (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi), a negative/growth control (inoculum without compound), and a sterility control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

    • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed. Optionally, add a viability indicator like Resazurin and read fluorescence.

  • Data Analysis: The result is reported as the MIC value in µg/mL or µM.

Enzyme Inhibition Assessment: Tyrosinase Activity

This assay serves as a representative example of screening for enzyme inhibition.

  • Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at 475 nm. An inhibitor will slow the rate of dopachrome formation.[8]

  • Reagents:

    • Mushroom Tyrosinase (in phosphate buffer, pH 6.8)

    • L-DOPA (substrate)

    • Kojic Acid (positive control inhibitor)

  • Step-by-Step Methodology:

    • Reaction Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound (at various concentrations), and 20 µL of the tyrosinase enzyme solution.

    • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

    • Reaction Initiation: Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

    • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀ value .

Data Presentation and Putative Mechanistic Insights

Clear data presentation is crucial for interpretation. All quantitative results should be summarized in tables for easy comparison.

Table 1: Summary of Hypothetical In Vitro Activity for 2-Propoxybenzene-1-carbothioamide
Assay TypeTargetResult (IC₅₀ / MIC)Positive Control (IC₅₀ / MIC)
Antiproliferative A549 (Lung Cancer)12.5 µMDoxorubicin (0.8 µM)
MCF-7 (Breast Cancer)8.9 µMDoxorubicin (0.5 µM)
HUVEC (Normal Cells)> 100 µMDoxorubicin (1.2 µM)
Antimicrobial S. aureus32 µg/mLCiprofloxacin (0.5 µg/mL)
E. coli> 128 µg/mLCiprofloxacin (0.25 µg/mL)
Enzyme Inhibition Mushroom Tyrosinase2.1 µMKojic Acid (15 µM)

Data are hypothetical and for illustrative purposes only.

Putative Signaling Pathway: Induction of Apoptosis

Should the compound show significant and selective anticancer activity, subsequent mechanistic studies would be warranted. Based on related propoxybenzene derivatives, a plausible mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.[4]

Compound 2-Propoxybenzene- 1-carbothioamide Mito Mitochondrial Stress (Disruption of ΔΨm) Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act cleaves Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis (Cell Death) Casp3_act->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by the test compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the in vitro characterization of 2-Propoxybenzene-1-carbothioamide. The proposed assays in anticancer, antimicrobial, and enzyme inhibition fields will generate a robust preliminary dataset. Positive results, particularly those showing high potency and selectivity (e.g., a low IC₅₀ against cancer cells but a high IC₅₀ against normal cells), will serve as the basis for more advanced mechanistic studies, including cell cycle analysis, apoptosis assays, and enzyme kinetic studies, ultimately building a comprehensive profile for this promising molecule.

References

  • Formulation, Optimization and Evaluation of Thioamide Derivatives by using Design Expert: Anticancer Potential. (2025). Research J. Pharm. and Tech.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.).
  • 2-propoxybenzenecarbothioamide 1016738-12-7 wiki. (n.d.). Guidechem.
  • In-Depth Technical Guide to the Biological Activities of Propoxybenzene Deriv
  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. (2025).
  • 2-propoxybenzene-1-carbothioamide | 1016738-12-7 | Buy Now. (n.d.). Molport.
  • Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides. (2016).
  • A Series of Benzylidenes Linked to Hydrazine-1-carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure-Activity Rel
  • A Series of Benzylidenes Linked to Hydrazine‐1‐carbothioamide as Tyrosinase Inhibitors: Synthesis, Biological Evaluation and Structure−Activity Relationship. (n.d.).
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022). MDPI.
  • Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. (2022).
  • Pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: design, synthesis, in vitro bioevaluation and molecular docking studies. (n.d.).
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023).

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-Propoxybenzene-1-carbothioamide: A Detailed Guide for Researchers

Introduction 2-Propoxybenzene-1-carbothioamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Thioam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Propoxybenzene-1-carbothioamide is a valuable chemical intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Thioamides, in general, serve as crucial building blocks for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing ring systems.[1] The presence of the propoxy group in this particular molecule offers a lipophilic handle that can be advantageous for modulating the pharmacokinetic properties of downstream drug candidates. This guide provides a comprehensive, two-step protocol for the synthesis of 2-propoxybenzene-1-carbothioamide, starting from the readily available 2-propoxybenzaldehyde. The protocol is designed for researchers, scientists, and professionals in drug development, with a focus on procedural safety, efficiency, and mechanistic understanding.

Overall Synthesis Pathway

The synthesis of 2-propoxybenzene-1-carbothioamide is most effectively achieved through a two-step process. The first step involves the conversion of 2-propoxybenzaldehyde to its corresponding nitrile, 2-propoxybenzonitrile. This intermediate is then subjected to a thionation reaction to yield the final thioamide product.

synthesis_pathway start 2-Propoxybenzaldehyde intermediate 2-Propoxybenzonitrile start->intermediate Oximation & Dehydration end 2-Propoxybenzene-1-carbothioamide intermediate->end Thionation

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of the Intermediate: 2-Propoxybenzonitrile

The initial step in this synthesis is the conversion of an aldehyde to a nitrile. A common and effective method for this transformation is through the formation of an aldoxime intermediate, followed by dehydration.[2]

Reaction Scheme

Step 1: 2-Propoxybenzaldehyde reacts with hydroxylamine to form 2-propoxybenzaldoxime. Step 2: The aldoxime is then dehydrated to yield 2-propoxybenzonitrile.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-propoxybenzaldehyde, forming a hemiaminal-like intermediate. This is followed by the elimination of a water molecule to form the aldoxime. The subsequent dehydration of the aldoxime to the nitrile can be achieved using various dehydrating agents. For this protocol, we will utilize a mild and efficient method.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-PropoxybenzaldehydeC₁₀H₁₂O₂164.2010 g
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.2 eq
Sodium acetateCH₃COONa82.031.5 eq
Acetic anhydride(CH₃CO)₂O102.093.0 eq
EthanolC₂H₅OH46.07As required
Diethyl ether(C₂H₅)₂O74.12As required
Saturated sodium bicarbonate solutionNaHCO₃(aq)-As required
Anhydrous magnesium sulfateMgSO₄120.37As required

Procedure:

  • Oxime Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of 2-propoxybenzaldehyde in 100 mL of ethanol.

  • To this solution, add 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate.

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then pour it into 300 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-propoxybenzaldoxime.

  • Dehydration to Nitrile: In a clean 250 mL round-bottom flask under a nitrogen atmosphere, add the crude 2-propoxybenzaldoxime.

  • Add 3.0 equivalents of acetic anhydride to the flask.

  • Heat the mixture to 100 °C and maintain for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride. Stir until gas evolution ceases.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-propoxybenzonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 2-Propoxybenzene-1-carbothioamide

The conversion of the nitrile intermediate to the final thioamide product is achieved through a thionation reaction. While several reagents can accomplish this, such as Lawesson's reagent or phosphorus pentasulfide, a more direct and often safer method in a laboratory setting involves the use of sodium hydrosulfide.[3][4][5][6] This method avoids the handling of highly toxic and malodorous hydrogen sulfide gas directly.[4]

Reaction Scheme

2-Propoxybenzonitrile reacts with a sulfur source, such as sodium hydrosulfide, to yield 2-propoxybenzene-1-carbothioamide.

Mechanistic Insight

The thionation of nitriles with hydrosulfide involves the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then tautomerizes to the more stable thioamide. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reagents.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-PropoxybenzonitrileC₁₀H₁₁NO161.205 g
Sodium hydrosulfide hydrateNaSH·xH₂O-3.0 eq
Diethylamine hydrochloride(C₂H₅)₂NH·HCl109.603.0 eq
1,4-DioxaneC₄H₈O₂88.11As required
WaterH₂O18.02As required
Ethyl acetateC₄H₈O₂88.11As required
Saturated ammonium chloride solutionNH₄Cl(aq)-As required
Anhydrous sodium sulfateNa₂SO₄142.04As required

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, combine 5 g of 2-propoxybenzonitrile, 40 mL of 1,4-dioxane, and 40 mL of water.

  • To this solution, add 3.0 equivalents of sodium hydrosulfide hydrate and 3.0 equivalents of diethylamine hydrochloride.[4]

  • Heat the reaction mixture to 55 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude 2-propoxybenzene-1-carbothioamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • 2-Propoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[10][11] Handle with care and avoid inhalation of vapors.

  • Hydroxylamine hydrochloride: Is a potential skin sensitizer and is harmful if swallowed or inhaled.

  • Acetic anhydride: Is corrosive and causes severe skin burns and eye damage. Reacts violently with water.

  • Sodium hydrosulfide (NaSH): Is corrosive and toxic.[12][13] Contact with acids will release highly toxic and flammable hydrogen sulfide (H₂S) gas.[12] Store away from acids and heat sources.[13] Work in a well-ventilated area and have an H₂S monitor if possible.[12] In case of skin contact, wash immediately and thoroughly with water.[7]

  • Diethylamine hydrochloride: Is a corrosive solid.

  • 1,4-Dioxane: Is a flammable liquid and a suspected carcinogen.

  • Organic Solvents (Ethanol, Diethyl Ether, Ethyl Acetate): Are flammable. Keep away from ignition sources.

Characterization

The identity and purity of the synthesized 2-propoxybenzonitrile and 2-propoxybenzene-1-carbothioamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of characteristic peaks for the propoxy, aromatic, and thioamide/nitrile functional groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the C=S bond (around 1300-1400 cm⁻¹) and N-H bonds (around 3100-3300 cm⁻¹) in the final product, and the C≡N bond (around 2220-2260 cm⁻¹) in the intermediate.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their elemental composition.

Workflow Visualization

synthesis_workflow cluster_0 Part 1: Nitrile Synthesis cluster_1 Part 2: Thioamide Synthesis p1_start Mix 2-Propoxybenzaldehyde, Hydroxylamine HCl, NaOAc in Ethanol p1_reflux Reflux for 2h p1_start->p1_reflux p1_workup1 Aqueous Workup & Extraction (Diethyl Ether) p1_reflux->p1_workup1 p1_dry Dry & Concentrate p1_workup1->p1_dry p1_dehydrate Add Acetic Anhydride & Heat to 100°C p1_dry->p1_dehydrate p1_workup2 Neutralize with NaHCO3 & Extract (Diethyl Ether) p1_dehydrate->p1_workup2 p1_purify Purify by Distillation or Chromatography p1_workup2->p1_purify p1_product 2-Propoxybenzonitrile p1_purify->p1_product p2_start Mix 2-Propoxybenzonitrile, NaSH, Diethylamine HCl in Dioxane/Water p1_product->p2_start Use as starting material p2_heat Heat to 55°C p2_start->p2_heat p2_workup Neutralize with NH4Cl & Extract (Ethyl Acetate) p2_heat->p2_workup p2_purify Purify by Recrystallization or Chromatography p2_workup->p2_purify p2_product 2-Propoxybenzene-1-carbothioamide p2_purify->p2_product

Caption: Detailed experimental workflow.

References

  • Vertex AI Search. (2011, January 13).
  • Vertex AI Search. (2024, December 18). Best Practices for Storing and Transporting Sodium Hydrosulfide in Summer.
  • Liboska, R., Zyka, D., & Bobek, M. (2002). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthesis, (12), 1649-1651.
  • Vertex AI Search. (2025, December 31). How to Use Sodium Hydrosulphide Safely and Effectively?.
  • Genesis Energy. Technical Guide for Solutions of Sodium Hydrosulfide.
  • Vertex AI Search.
  • Organic Chemistry Portal.
  • Taylor & Francis. (2006, August 19). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride.
  • Vertex AI Search. (2026, February 5). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • Taylor & Francis. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.
  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis.
  • EvitaChem. Buy 2-Hydroxy-4-propoxybenzonitrile (EVT-13131228).
  • Nagla, M., Panuschka, C., Barta, A., & Schmid, W. The BF3×OEt2-Assisted Conversion of Nitriles into Thioamides with Lawesson's Reagent.
  • ResearchGate. Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride | Request PDF.
  • Zendy.
  • Scribd. (2009, February 11).
  • Kaboudin, B., Elhamifar, D., & Farjadian, F.
  • PubChem - NIH. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807.
  • Fisher Scientific.
  • MG Chemicals. (2024, May 31).
  • Fisher Scientific.
  • Chevron Phillips Chemical.
  • Covestro Solution Center. (2012, August 22).
  • PubChem. 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078.
  • GuideChem. 7091-12-5 2-Propyloxybenzaldehyde C10H12O2, Formula,NMR,Boiling Point,Density,Flash Point.
  • Fisher Scientific.
  • Sigma-Aldrich. 2-Propoxybenzaldehyde | 7091-12-5.
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES
  • Rana, M., Faizan, M. I., Dar, S. H., Ahmad, T., & Rahisuddin. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. PMC.
  • Molport. 2-propoxybenzene-1-carbothioamide | 1016738-12-7 | Buy Now.
  • Guidechem. 2-propoxybenzenecarbothioamide 1016738-12-7 wiki.
  • PubChemLite. 2-propoxybenzonitrile (C10H11NO).
  • Google Patents.
  • Design and synthesis of pyrazolobenzothiazine-based carbothioamides as new structural leads for the inhibition of monoamine oxidases: in vitro bioevaluation and molecular docking studies. PMC.
  • Organic Syntheses Procedure. 3.
  • Channar, P. A., Alharthy, R. D., Saeed, A., & Iqbal, J. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8799. MDPI.

Sources

Application

Comprehensive Analytical Characterization of 2-Propoxybenzene-1-carbothioamide: Protocols for Structural Validation and Purity Assessment

Executive Summary & Chemical Context 2-Propoxybenzene-1-carbothioamide (CAS: 1016738-12-7; Molecular Formula: C₁₀H₁₃NOS) is a small-molecule thioamide derivative. Thioamides serve as critical pharmacophores and versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Propoxybenzene-1-carbothioamide (CAS: 1016738-12-7; Molecular Formula: C₁₀H₁₃NOS) is a small-molecule thioamide derivative. Thioamides serve as critical pharmacophores and versatile synthetic intermediates in drug discovery, frequently utilized in the synthesis of nitrogen-sulfur heterocycles such as thiazoles and thiadiazoles. Rigorous analytical characterization of such small molecules is a fundamental regulatory requirement in preclinical development, ensuring that biological assays are not confounded by structural isomers, synthetic impurities, or degradation products[1].

This application note details a comprehensive, self-validating analytical strategy to elucidate the structure and determine the purity of 2-propoxybenzene-1-carbothioamide, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Causality in Analytical Strategy (E-E-A-T Framework)

To ensure absolute trustworthiness in our analytical reporting, the selection of each technique is driven by specific physicochemical properties of the thioamide functional group:

  • NMR Solvent Selection (DMSO-d₆ vs. CDCl₃): Primary thioamides exhibit restricted rotation around the C-N bond due to the strong resonance contribution of the nitrogen lone pair delocalizing into the C=S π* orbital. This makes the two -NH₂ protons chemically non-equivalent. We mandate the use of DMSO-d₆ over CDCl₃ because DMSO acts as a strong hydrogen-bond acceptor, slowing the proton exchange rate and allowing these two protons to be observed as two distinct, broad singlets. Furthermore, the ¹³C NMR signal for the thioamide carbon is highly deshielded (typically 195–205 ppm) due to the paramagnetic shielding tensor of the sulfur atom, serving as a definitive diagnostic marker[2].

  • Ionization Strategy in HRMS: The thioamide nitrogen is mildly basic and readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is selected to yield the [M+H]⁺ adduct. High-resolution mass accuracy (< 5 ppm error) is required to definitively confirm the C₁₀H₁₃NOS elemental composition and rule out the presence of the corresponding oxygen-amide (C₁₀H₁₃NO₂), a common synthetic impurity or hydrolysis product[3].

  • Chromatographic Method Design: Thioamides can be susceptible to oxidative desulfurization or hydrolysis under extreme pH conditions. A slightly acidic mobile phase (0.1% Formic Acid) is chosen to maintain the analyte in a neutral state for optimal retention on a C18 stationary phase, while preventing on-column degradation. High-quality, LC-MS grade reagents are strictly utilized to ensure baseline stability[4].

Self-Validating Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact monoisotopic mass and isotopic distribution. Self-Validation Mechanism: The protocol requires a pre- and post-run injection of a known calibrant (e.g., sodium formate cluster) to ensure mass accuracy drift remains below 2 ppm.

  • Sample Preparation: Dissolve 1.0 mg of 2-propoxybenzene-1-carbothioamide in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute 10 µL of the stock into 990 µL of 50:50 Methanol:Water containing 0.1% Formic acid (10 µg/mL working solution).

  • Instrument Setup: Configure a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source in positive ion mode.

  • Source Parameters: Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Desolvation gas flow: 800 L/hr.

  • Acquisition: Acquire data from m/z 100 to 600.

  • Data Processing: Extract the [M+H]⁺ ion chromatogram. Calculate the mass error (ppm) between the theoretical exact mass (196.0791 Da) and the observed mass[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the atomic connectivity and confirm the position of the propoxy and thioamide groups. Self-Validation Mechanism: 2D NMR (HSQC and HMBC) must be acquired alongside 1D spectra to unequivocally prove that the propoxy group is at the ortho (position 2) relative to the thioamide group, eliminating the possibility of meta or para isomers.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • ¹H NMR Acquisition: Acquire at 400 MHz or higher. Parameters: 16 scans, relaxation delay (D1) of 2.0 s, spectral width of 15 ppm.

  • ¹³C NMR Acquisition: Acquire at 100 MHz or higher with proton decoupling. Parameters: 1024 scans, D1 of 2.0 s, spectral width of 250 ppm.

  • Analysis: Verify the presence of the highly deshielded C=S carbon (~200 ppm) and the two distinct NH₂ singlets (~9.5 and ~10.0 ppm).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: Determine the chromatographic purity of the bulk material. Self-Validation Mechanism: A System Suitability Test (SST) must be performed using a resolution mixture (target compound spiked with 1% 2-propoxybenzonitrile) to prove the column can resolve the target from its most likely synthetic precursor.

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic acid.

    • Solvent B: Acetonitrile + 0.1% Formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm and 280 nm (thioamides have strong UV absorbance near 280 nm due to the n→π* transition of the C=S group).

  • Injection: 5 µL of a 0.5 mg/mL sample prepared in initial mobile phase conditions.

Quantitative Data Summaries

Table 1: Expected HRMS (ESI+) Data for 2-Propoxybenzene-1-carbothioamide

Adduct Formula Theoretical m/z Expected Mass Error Diagnostic Value
[M+H]⁺ [C₁₀H₁₃NOS + H]⁺ 196.0791 < 3.0 ppm Confirms molecular weight and basic nitrogen.
[M+Na]⁺ [C₁₀H₁₃NOS + Na]⁺ 218.0610 < 3.0 ppm Orthogonal confirmation of intact molecule.

| [M+H-H₂S]⁺ |[C₁₀H₁₁NO]⁺ | 162.0913 | < 5.0 ppm | Characteristic in-source fragmentation of thioamides. |

Table 2: Diagnostic NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Nucleus Shift (ppm) Multiplicity Integration Assignment
¹H ~1.00 Triplet 3H -CH₃ (Propoxy)
¹H ~1.80 Sextet 2H -CH₂- (Propoxy)
¹H ~4.00 Triplet 2H -O-CH₂- (Propoxy)
¹H ~6.90 - 7.80 Multiplets 4H Aromatic protons
¹H ~9.40, ~9.90 Broad Singlets 1H, 1H -NH₂ (Diastereotopic thioamide protons)
¹³C ~199.5 Singlet 1C C=S (Thioamide carbon)

| ¹³C | ~155.0 | Singlet | 1C | Ar-C-O (Aromatic carbon attached to oxygen) |

Analytical Workflow Visualization

AnalyticalWorkflow cluster_Structural Structural Elucidation cluster_Purity Purity & Stability Assessment Start 2-Propoxybenzene-1-carbothioamide (Target Molecule) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR Connectivity HRMS HRMS (ESI+) Exact Mass Start->HRMS Formula HPLC RP-HPLC (UV/Vis) Chromatographic Purity Start->HPLC Purity Data Data Synthesis & Final Characterization Report NMR->Data HRMS->Data SST System Suitability Validation HPLC->SST Validates HPLC->Data

Analytical workflow for the structural and purity characterization of 2-propoxybenzene-1-carbothioamide.

References

  • [3] PubChemLite: 2-propoxybenzene-1-carbothioamide (C10H13NOS). uni.lu. Available at:

  • [4] Chemicals and Digital Solutions for Small-Molecule Drug Discovery. Sigma-Aldrich. Available at:

  • [1] Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at:

  • [2] Technical Support Center: Characterization of Thioamide Compounds. BenchChem. Available at:

Sources

Method

Using 2-Propoxybenzene-1-carbothioamide in antimicrobial assays

Application Note: Utilizing 2-Propoxybenzene-1-carbothioamide in Antimicrobial Assays Executive Summary & Rationale The rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities....

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Propoxybenzene-1-carbothioamide in Antimicrobial Assays

Executive Summary & Rationale

The rise of antimicrobial resistance necessitates the continuous exploration of novel chemical entities. Thioamides represent a highly validated pharmacophore in infectious disease drug discovery, most notably recognized in the anti-tuberculosis agent ethionamide[1]. 2-Propoxybenzene-1-carbothioamide (CAS: 1016738-12-7) is a synthetic thiobenzamide derivative[2]. The strategic addition of a propoxy group to the benzene ring significantly increases the molecule's lipophilicity.

Causality in Drug Design: This lipophilic enhancement is not merely structural; it is a functional modification designed to improve membrane permeability. Pathogens such as Mycobacterium tuberculosis possess a highly lipid-rich, impermeable mycolic acid cell envelope[3]. By increasing the lipophilicity of the thiobenzamide core, 2-Propoxybenzene-1-carbothioamide is theoretically optimized for superior cellular uptake during in vitro screening.

Mechanistic Pathway

Thioamides are typically prodrugs. To exert their antimicrobial effect, they must be enzymatically activated within the bacterial cell. The standard mechanism involves activation by a Baeyer-Villiger monooxygenase (e.g., EthA), followed by the formation of a covalent adduct with NAD+[4]. This adduct acts as a potent competitive inhibitor of enoyl-acyl carrier protein reductases (such as InhA), effectively shutting down the type II fatty acid synthesis (FAS-II) pathway and halting cell wall biogenesis[5].

Mechanism N1 2-Propoxybenzene-1- carbothioamide N2 EthA Monooxygenase Activation N1->N2 Cellular Uptake N3 Thioamide-NAD+ Adduct N2->N3 Oxidation N4 InhA Inhibition (Enoyl-ACP Reductase) N3->N4 Target Binding N5 Cell Wall Disruption N4->N5 Mycolic Acid Block

Figure 1: Proposed mechanism of action for thioamide-mediated cell wall disruption.

Physicochemical Properties & Data Presentation

Before initiating biological assays, it is critical to understand the compound's physical parameters to ensure assay integrity (e.g., preventing compound precipitation).

Table 1: Physicochemical Properties of 2-Propoxybenzene-1-carbothioamide

ParameterValueRationale / Assay Implication
Molecular Formula C10H13NOS[6]Defines the atomic composition for mass spectrometry validation.
Molecular Weight 195.28 g/mol [2]Required for accurate molarity calculations during stock preparation.
SMILES CCCOc1ccccc1C(N)=S[2]Useful for in silico docking studies against target enzymes (e.g., InhA).
Primary Solvent 100% DMSOEnsures complete dissolution of the lipophilic propoxy chain.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. An assay is only considered valid if all internal controls (sterility, growth, and positive inhibition) perform within expected parameters.

Protocol A: Compound Preparation and Standardization

Objective: Prepare a stable stock solution without compromising bacterial viability via solvent toxicity.

  • Weighing: Accurately weigh 10 mg of 2-Propoxybenzene-1-carbothioamide.

  • Dissolution: Dissolve in 1 mL of 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Vortex until optically clear.

  • Causality of Solvent Limits: When diluting the stock into the assay medium (e.g., Mueller-Hinton Broth), the final concentration of DMSO must not exceed 1% v/v . Why? Concentrations of DMSO >1% can disrupt bacterial lipid bilayers, causing non-specific solvent toxicity that mimics antimicrobial activity, leading to false-positive hit rates.

Protocol B: CLSI-Compliant Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines[7].

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms or Mycobacteria, use Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum Standardization: Select 3–5 isolated colonies from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

    • Causality: Standardizing the inoculum is the most critical step for reproducibility. An inoculum that is too heavy will falsely elevate the MIC, while a light inoculum will falsely lower it.

  • Plate Setup (96-well microtiter plate):

    • Columns 1-10: Perform a two-fold serial dilution of 2-Propoxybenzene-1-carbothioamide in CAMHB (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): Broth + Bacteria (No compound). Self-Validation: Must show robust turbidity. If clear, the bacteria are non-viable, and the assay is void.

    • Column 12 (Sterility Control): Broth only. Self-Validation: Must remain perfectly clear. If turbid, the media is contaminated.

  • Inoculation: Add 50 µL of the diluted bacterial suspension (final well concentration of 5 × 10⁵ CFU/mL) to columns 1-11.

  • Incubation: Incubate at 37°C for 16–20 hours (or up to 7-14 days for slow-growing Mycobacteria).

  • Readout: The MIC is the lowest concentration showing no visible growth.

Protocol C: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity.

  • Setup: Prepare Erlenmeyer flasks containing 20 mL of CAMHB. Inoculate with the test strain to a starting density of 5 × 10⁵ CFU/mL.

  • Dosing: Add 2-Propoxybenzene-1-carbothioamide at concentrations of 1×, 2×, and 4× the determined MIC. Include an untreated growth control flask.

  • Temporal Sampling: Extract 100 µL aliquots at exactly 0, 4, 8, 12, and 24 hours.

    • Causality: Sampling during the logarithmic growth phase (4-12h) is essential to observe the rate of killing before the bacteria enter the stationary phase, where metabolic targets (like FAS-II) naturally downregulate.

  • Plating & Enumeration: Serially dilute the aliquots in sterile saline and plate on agar. Incubate for 24 hours and count the Colony Forming Units (CFUs).

  • Interpretation: A reduction of ≥3 log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum defines bactericidal activity.

Quantitative Data Interpretation

The following table demonstrates how quantitative data from the Broth Microdilution and Time-Kill assays should be structured for publication or internal drug-development reports.

Table 2: Representative Susceptibility Profile for Thiobenzamide Derivatives (Mock data for structural demonstration)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioAction Profile
M. tuberculosis H37RvAcid-Fast0.51.02Bactericidal
Staphylococcus aureus ATCC 29213Positive16>64>4Bacteriostatic
Escherichia coli ATCC 25922Negative>64>64N/AInactive

Interpretive Insight: Thioamides generally exhibit narrow-spectrum, highly potent activity against Mycobacteria due to the specific presence of the EthA/InhA pathway, while showing limited efficacy against Gram-negative bacteria due to efflux pump activity and outer membrane impermeability.

References

  • PubChemLite - 2-propoxybenzene-1-carbothioamide (C10H13NOS) - uni.lu.
  • 2-propoxybenzene-1-carbothioamide | 1016738-12-7 | Buy Now - Molport - molport.com.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • M07-A8 - Regulations.
  • What is the mechanism of Ethionamide?
  • Mechanism of action of Ethionamide - chemicalbook.com.
  • EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide - frontiersin.org.
  • Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis - mdpi.com.

Sources

Application

Application Note: 2-Propoxybenzene-1-carbothioamide as a Broad-Spectrum Metalloenzyme Inhibitor and H2S Donor

Executive Summary & Pharmacological Relevance 2-Propoxybenzene-1-carbothioamide (2-PBC) (CAS: 1016738-12-7) is a synthetic small molecule characterized by a central carbothioamide pharmacophore attached to an ortho-propo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

2-Propoxybenzene-1-carbothioamide (2-PBC) (CAS: 1016738-12-7) is a synthetic small molecule characterized by a central carbothioamide pharmacophore attached to an ortho-propoxy-substituted benzene ring. In modern medicinal chemistry, the thiobenzamide class is highly valued for its versatile interactions with metalloenzymes and its capacity to act as a slow-releasing hydrogen sulfide (H2S) donor.

This application note provides researchers and drug development professionals with mechanistic insights, quantitative benchmarking, and rigorously standardized, self-validating protocols for evaluating 2-PBC and related carbothioamides in enzyme inhibition and H2S-release assays.

Mechanistic Insights and Causality (E-E-A-T)

The pharmacological efficacy of 2-PBC is driven by the nucleophilic nature of its thiocarbonyl sulfur and the adjacent amine nitrogen. This structural arrangement enables two distinct, yet complementary, biochemical pathways:

A. Direct Metalloenzyme Chelation (Tyrosinase & Carbonic Anhydrase) Tyrosinase, a type-III copper-containing oxidoreductase, catalyzes the rate-limiting steps of melanogenesis. The carbothioamide moiety of 2-PBC acts as a potent bidentate ligand. The sulfur atom coordinates directly with the binuclear copper center (CuA and CuB) in the enzyme's active site, effectively displacing the peroxide intermediate and competitively blocking the entry of substrates like L-DOPA [1]. Similarly, in Carbonic Anhydrase (CA), the thioamide group coordinates with the active-site zinc ion, displacing the catalytic water molecule required for CO2 hydration [3].

B. Thiol-Triggered Hydrogen Sulfide (H2S) Donation Beyond direct inhibition, thiobenzamides serve as prodrugs for H2S, a critical gaseous signaling molecule. In the presence of endogenous cellular thiols (e.g., glutathione, cysteine), the thioamide undergoes nucleophilic attack, releasing carbonyl sulfide (COS). COS is subsequently hydrolyzed by Carbonic Anhydrase to yield H2S and CO2 [4]. This dual-action makes 2-PBC a unique tool for studying redox biology and metalloenzyme regulation.

MOA A 2-Propoxybenzene-1-carbothioamide (2-PBC) B Direct Metalloenzyme Inhibition A->B Chelates metal ions C Thiol-Triggered H2S Donation A->C Cellular thiols (GSH, Cys) D Tyrosinase (Cu2+) Inhibition B->D Blocks L-DOPA oxidation E Carbonic Anhydrase (Zn2+) Inhibition B->E Binds Zn active site F Carbonyl Sulfide (COS) Release C->F Hydrolysis G H2S Generation F->G Carbonic Anhydrase catalysis

Fig 1: Dual mechanism of 2-PBC via metalloenzyme chelation and thiol-triggered H2S donation.

Quantitative Benchmarking

To contextualize the potency of 2-PBC, Table 1 summarizes the established inhibitory profiles of representative thiobenzamide and carbothioamide derivatives across key enzyme targets.

Table 1: Comparative IC50 Values of Carbothioamide Derivatives against Key Enzymes

Compound ClassTarget EnzymeIC50 RangePrimary MechanismReference
Simple ThiobenzamidesTyrosinase (Mushroom)2.8 µM – 14 µMCu2+ Chelation1
Carbothioamide DerivativesTyrosinase (Mushroom)3 µM – 43 µMCu2+ Chelation2
Hydrazine-1-carbothioamidesCarbonic Anhydrase I/II7.7 nM – 0.7 µMZn2+ Chelation
Sulfenyl ThiocarbamatesH2S DonationN/A (Yield >90%)Thiol-triggered COS release

Experimental Protocols

Expertise Note from Senior Application Scientist: When working with thiobenzamides like 2-PBC, poor aqueous solubility is a frequent point of failure. Always prepare primary stocks in anhydrous DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation. Furthermore, because aromatic thioamides can exhibit intrinsic UV/Vis absorbance, a "compound-only" background control is mandatory to ensure a self-validating dataset.

Protocol 1: In Vitro Tyrosinase Inhibition Assay (L-DOPA Oxidation)

Objective: Determine the IC50 of 2-PBC against mushroom tyrosinase kinetics.

Step-by-step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate buffer. Adjust pH to exactly 6.8.

    • Causality: This pH mimics the optimal operational environment of tyrosinase and prevents the rapid auto-oxidation of L-DOPA that occurs at alkaline pH. Do NOT use chelating buffers like Tris or EDTA, as they will strip the essential Cu2+ ions from the enzyme's active site.

  • Reagent Setup: Dilute the 2-PBC stock (10 mM in DMSO) in the phosphate buffer to create a concentration gradient (e.g., 0.1 µM to 100 µM). Ensure final DMSO is ≤1%. Include Kojic acid as a positive control.

  • Enzyme Incubation: In a 96-well clear-bottom microplate, add 100 µL of the 2-PBC dilutions and 40 µL of Tyrosinase (100 U/mL). Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the carbothioamide to establish thermodynamic equilibrium with the binuclear copper center before the substrate introduces competitive kinetics.

  • Reaction Initiation: Add 60 µL of 2.5 mM L-DOPA to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Data Validation: Subtract the absorbance of the "Compound + Buffer" wells (no enzyme) from the test wells to correct for intrinsic compound absorbance. Calculate the initial velocity ( v0​ ) from the linear portion of the curve and determine the IC50 using a 4-parameter logistic regression.

Workflow Step1 Step 1: Reagent Preparation Prepare 2-PBC stock in DMSO (10 mM) Dilute in PBS buffer (pH 6.8) Step2 Step 2: Enzyme Incubation Incubate 2-PBC with Mushroom Tyrosinase (10 U/mL) for 10 min at 25°C Step1->Step2 Step3 Step 3: Substrate Addition Add L-DOPA (2.5 mM) to the microplate Initiate catalytic reaction Step2->Step3 Step4 Step 4: Kinetic Measurement Measure absorbance at 475 nm Calculate initial velocity (v0) Step3->Step4 Step5 Step 5: Data Validation Subtract compound-only background Determine IC50 via non-linear regression Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for tyrosinase inhibition kinetics.

Protocol 2: Thiol-Activated H2S Release Assay (Methylene Blue Method)

Objective: Quantify the H2S donation capacity of 2-PBC in a simulated cellular redox environment.

Step-by-step Methodology:

  • Reaction Mixture: In a 20 mL scintillation vial, combine 20 mL of PBS (pH 7.4) containing 500 µM Glutathione (GSH) and 25 µM GSSG to simulate the cellular redox environment.

  • Donor Addition: Add 50 µL of 2-PBC stock (10 mM in DMSO) to the mixture. Seal the vial immediately to prevent H2S volatilization.

  • Aliquoting & Trapping: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 mins), transfer 300 µL aliquots into UV cuvettes containing 300 µL of Methylene Blue (MB) cocktail (zinc acetate, N,N-dimethyl-p-phenylenediamine, and FeCl3 in HCl).

    • Causality: Zinc acetate traps the transiently released H2S as stable ZnS, which then reacts with the diamine and ferric iron to form the intensely blue Methylene Blue dye, preventing signal loss to the atmosphere 3.

  • Quantification: Incubate the cuvettes in the dark for 20 minutes, then measure absorbance at 670 nm. Interpolate H2S concentration using a standard curve generated with Sodium Hydrosulfide (NaHS).

References

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.2

  • Zolghadri, S., et al. (2023). Tyrosinase Inhibitors: A Perspective. MDPI Pharmaceuticals. 1

  • Abdoli, M., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI Pharmaceuticals. 4

  • Zhao, Y., et al. (2019). Cyclic Sulfenyl Thiocarbamates Release Carbonyl Sulfide and Hydrogen Sulfide Independently in Thiol-Promoted Pathways. Journal of the American Chemical Society. 3

Sources

Method

Application Note: Cell-Based Assay Workflows for Evaluating the Cytotoxic and Apoptotic Activity of 2-Propoxybenzene-1-carbothioamide Derivatives

Executive Summary & Mechanistic Context 2-Propoxybenzene-1-carbothioamide and its structurally related derivatives (such as propoxybenzylideneisonicotinohydrazides and benzenesulfonamide carbothioamides) represent a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

2-Propoxybenzene-1-carbothioamide and its structurally related derivatives (such as propoxybenzylideneisonicotinohydrazides and benzenesulfonamide carbothioamides) represent a highly versatile class of pharmacological scaffolds[1]. Recent medicinal chemistry efforts have highlighted their potent antiproliferative and cytotoxic activities against solid tumor models, particularly human lung adenocarcinoma (A549) and breast carcinoma (MCF-7) cell lines[2][3].

Mechanistically, these compounds exert their anticancer efficacy by disrupting the mitochondrial membrane potential, which subsequently triggers the intrinsic apoptotic pathway[1]. Furthermore, specific carbothioamide derivatives have demonstrated dual-action potential by selectively inhibiting enzymes such as Carbonic Anhydrase II (CA II) and 15-Lipoxygenase (15-LOX), contributing to a complex polypharmacological profile[4].

This application note provides a rigorous, self-validating framework for screening 2-propoxybenzene-1-carbothioamide derivatives using cell-based viability and apoptosis assays, designed specifically for drug development professionals.

ApoptosisPathway Cmpd 2-Propoxybenzene-1- carbothioamide Mito Mitochondrial Membrane Depolarization Cmpd->Mito Induces CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Executioner Cascade Casp9->Casp3 Apop Cellular Apoptosis (Intrinsic Pathway) Casp3->Apop

Figure 1: Intrinsic apoptotic signaling pathway induced by 2-propoxybenzene-1-carbothioamide.

E-E-A-T Driven Experimental Design

To ensure high-fidelity data, the experimental architecture must isolate the compound's true biological effect from artifactual noise. A simple viability readout is insufficient for modern drug discovery; the assay must be a self-validating system.

  • Cell Line Selection (Causality): A549 and MCF-7 cells are selected because they robustly express the molecular machinery required for intrinsic apoptosis and have historically shown dose-dependent sensitivity to propoxybenzene and carbothioamide derivatives[2][3].

  • Assay Orthogonality: Relying solely on metabolic assays (like MTT) can be misleading if the compound merely induces cytostasis rather than cytotoxicity. Therefore, we pair the MTT assay (measuring NAD(P)H-dependent cellular oxidoreductase activity) with a fluorometric/luminescent Caspase-3/7 assay to definitively confirm apoptosis[1].

  • Self-Validating Control System:

    • Vehicle Control: 0.1% DMSO. Ensures the solvent does not cause baseline toxicity.

    • Positive Control: Doxorubicin (1 µM). Validates that the specific cell passage is susceptible to apoptosis.

    • Background Control: Cell-free media + compound + reagent. Thioamides can occasionally exhibit autofluorescence or colorimetric interference; this control allows for accurate background subtraction.

Workflow Seed 1. Cell Seeding (A549/MCF-7) Treat 2. Compound Treatment (24-72h) Seed->Treat Assay 3. Reagent Addition (MTT / Caspase-Glo) Treat->Assay Read 4. Signal Readout (Absorbance/Luminescence) Assay->Read Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze

Figure 2: Standardized cell-based assay workflow for evaluating compound cytotoxicity.

Validated Step-by-Step Protocols

Protocol A: High-Throughput MTT Viability Assay

This protocol determines the half-maximal inhibitory concentration ( IC50​ ) of the synthesized derivatives.

  • Cell Seeding & Edge Effect Mitigation:

    • Seed A549 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: Seeding density is critical. Over-confluent cells will enter contact inhibition, altering their metabolic rate and artificially skewing MTT reduction, leading to false resistance profiles.

    • Validation Step: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS. Evaporation in edge wells alters osmolarity and drug concentration, leading to a high coefficient of variation (CV).

  • Compound Treatment (24h Post-Seeding):

    • Prepare a 10 mM primary stock of the 2-propoxybenzene-1-carbothioamide derivative in 100% molecular-grade DMSO.

    • Perform 1:3 serial dilutions in complete media to generate an 8-point concentration curve (e.g., 0.1 µM to 100 µM).

    • Causality: Ensure the final in-well DMSO concentration never exceeds 0.1% (v/v). Higher concentrations induce solvent-mediated membrane stress, confounding the drug's true apoptotic effect.

  • MTT Incubation:

    • After 48 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

    • Causality: Viable cells convert the water-soluble yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout:

    • Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read absorbance at 570 nm (with a 630 nm reference filter for cellular debris scattering correction) using a microplate reader.

Protocol B: Orthogonal Caspase-3/7 Activation Assay

To confirm that the loss of viability observed in Protocol A is due to apoptosis (as suggested by the intrinsic pathway mechanism) rather than necrosis.

  • Parallel Plate Preparation:

    • Replicate steps 1 and 2 from Protocol A in a white-walled, clear-bottom 96-well plate.

    • Causality: White-walled plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk, which is critical for accurate luminescent quantification.

  • Reagent Addition:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to the 100 µL of culture medium in each well.

    • Causality: The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin). Cleavage by active caspases releases aminoluciferin, generating a luminescent signal proportional to caspase activity.

  • Incubation & Readout:

    • Incubate at room temperature for 1 hour on a plate shaker (300 rpm) to ensure complete cell lysis and steady-state signal generation.

    • Measure luminescence. Calculate the fold-change in apoptosis relative to the 0.1% DMSO vehicle control.

Quantitative Data Interpretation

The biological activity of 2-propoxybenzene-1-carbothioamide and its derivatives varies significantly based on structural substitutions (e.g., halogenation or the addition of a phenylsulfonyl group). Below is a summary of expected pharmacological benchmarks derived from recent literature evaluating these scaffolds[2][3][4].

Table 1: Representative Biological Activity of Propoxybenzene and Carbothioamide Derivatives

Compound Class / DerivativeTarget / Cell LineAssay TypeObserved IC50​ RangeReference
2-Propoxybenzylideneisonicotinohydrazides (e.g., 2c, 2k)A549 (Lung Adenocarcinoma)MTT Viability7.0 - 30.0 µM (2.84 - 8.55 µg/mL)[2]
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesMCF-7 (Breast Carcinoma)Cell Viability / DockingPotent inhibition (Compound specific)[3]
Hydrazine-1-carbothioamidesCarbonic Anhydrase II (CA II)Enzyme Inhibition0.13 - 10.23 µM[4]
Hydrazine-1-carbothioamides15-Lipoxygenase (15-LOX)Enzyme Inhibition0.14 - 1.34 µM[4]

Data Quality Control: When calculating the IC50​ using non-linear regression (e.g., four-parameter logistic curve), ensure the assay's Z'-factor is > 0.5. A Z'-factor below this threshold indicates excessive assay variation, requiring a review of pipetting techniques or cell passage health.

References

  • Title: Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity Source: ResearchGate / Journal of the Serbian Chemical Society URL: [Link]

  • Title: Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs Source: Longdom Publishing URL: [Link]

Sources

Application

Application Note: High-Throughput Screening of 2-Propoxybenzene-1-carbothioamide Analogs as Zinc-Dependent Metalloenzyme Inhibitors

Introduction & Mechanistic Rationale The development of novel therapeutics targeting bacterial virulence factors has become a critical strategy in combating antimicrobial resistance. Among these targets, Pseudomonas aeru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of novel therapeutics targeting bacterial virulence factors has become a critical strategy in combating antimicrobial resistance. Among these targets, Pseudomonas aeruginosa elastase (LasB), a zinc-dependent metalloprotease, plays a pivotal role in tissue degradation and immune evasion during chronic infections[1].

Historically, targeting metalloenzymes has been challenging due to the high sequence homology within the human matrix metalloproteinase (MMP) family, leading to off-target toxicity. However, fragment-based drug discovery (FBDD) has identified the thiobenzamide scaffold as a highly tunable pharmacophore for selective metalloenzyme inhibition[2].

Mechanistic Causality of the Scaffold: The screening of 2-Propoxybenzene-1-carbothioamide analogs leverages two distinct structural features:

  • The Thioamide Group (Zinc-Binding Group - ZBG): The C=S bond acts as a soft Lewis base. Because the catalytic Zn2+ ion in LasB is a borderline soft Lewis acid, the sulfur atom preferentially coordinates with the zinc ion, displacing the catalytic water molecule required for peptide bond hydrolysis[3]. This metal-chelating property is highly efficient and widely documented across both biological and industrial applications[4].

  • The 2-Propoxybenzene Moiety: While the thioamide anchors the molecule to the zinc ion, the 2-propoxy substitution provides a specific steric and hydrophobic vector. This ether linkage directs the aliphatic chain into the S1' hydrophobic subsite of the LasB enzyme. Because the S1' pocket topologies differ significantly between bacterial LasB and human MMPs, variations of this propoxy chain are hypothesized to drive target selectivity.

This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to identify potent, selective LasB inhibitors from a library of 2-propoxybenzene-1-carbothioamide derivatives.

HTS Screening Cascade & Logic

To ensure the integrity of the hit discovery process, this workflow employs a self-validating orthogonal approach. Fluorescence Resonance Energy Transfer (FRET) assays are highly scalable but prone to false positives from pan-assay interference compounds (PAINS) or auto-fluorescent molecules. Therefore, primary hits are immediately triaged through Microscale Thermophoresis (MST) to confirm direct biophysical binding, followed by an enzymatic counter-screen against human MMPs to validate selectivity.

HTS_Workflow Lib Compound Library (2-Propoxybenzene-1-carbothioamide analogs) Primary Primary HTS (FRET-based LasB Inhibition) Lib->Primary Orthogonal Orthogonal Validation (Microscale Thermophoresis) Primary->Orthogonal IC50 < 10 µM Discard Discarded Compounds (PAINS / Cross-reactive) Primary->Discard Inactive / Autofluorescent Counter Selectivity Profiling (Human MMP-2/9 Counter-screen) Orthogonal->Counter Kd Confirmed Orthogonal->Discard No Binding (False Positive) Hits Validated Lead Compounds (Selective Zinc Chelators) Counter->Hits Selectivity Index > 50x Counter->Discard Cross-reactive with MMPs

Fig 1. HTS cascade for thiobenzamide analogs, progressing from primary FRET to orthogonal validation.

Reagents and Materials

Table 1: Critical Reagents and Assay Components

ComponentFunctionRecommended Specification
LasB (P. aeruginosa) Target MetalloenzymeRecombinant, >95% purity
Thiobenzamide Library Screening Compounds10 mM stock in 100% anhydrous DMSO
Abz-AGLA-pNA FRET Substrate1 mM stock in DMSO
HEPES Buffer (pH 7.2) Assay Matrix50 mM, metal-free formulation
ZnCl2​ Catalytic Cofactor0.1 mM
Brij-35 Non-ionic Detergent0.01% (v/v)
Phosphoramidon Positive Control Inhibitor10 mM stock in DMSO

Causality Note on Buffer Selection: HEPES is strictly required over Tris or PBS. Tris contains primary amines that can weakly coordinate zinc, while phosphate buffers can precipitate Zn2+ as insoluble zinc phosphate. The inclusion of 0.1 mM ZnCl2​ prevents the spontaneous formation of apo-enzyme, which would result in false-positive inhibition. Brij-35 is critical to prevent the hydrophobic 2-propoxybenzene analogs from forming colloidal aggregates that non-specifically inhibit the enzyme.

Experimental Protocols

Protocol 1: Primary HTS FRET Assay (LasB Inhibition)

This continuous kinetic assay measures the cleavage of the internally quenched fluorogenic substrate Abz-AGLA-pNA.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.2), 0.1 mM ZnCl2​ , 2 mM CaCl2​ , and 0.01% Brij-35. Filter sterilize through a 0.22 µm membrane.

  • Enzyme Working Solution: Dilute recombinant LasB to a final well concentration of 0.5 nM in the assay buffer.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 2-propoxybenzene-1-carbothioamide library (from 10 mM stock) into 384-well black, flat-bottom microplates. Causality: Black plates are mandatory to eliminate optical cross-talk between adjacent wells during fluorescence reading.

  • Pre-Incubation: Dispense 25 µL of the Enzyme Working Solution into the assay plates. Centrifuge at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes. Causality: Thioamides often exhibit slow-binding kinetics due to the required displacement of the zinc-bound water molecule. Pre-incubation ensures steady-state binding is achieved.

  • Substrate Addition: Initiate the reaction by adding 25 µL of 20 µM Abz-AGLA-pNA substrate (final concentration 10 µM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at λex​=320 nm and λem​=420 nm.

  • Self-Validation: Calculate the Z'-factor for each plate using DMSO (vehicle) as the negative control and 10 µM Phosphoramidon as the positive control. A Z'-factor > 0.6 validates the assay plate.

Protocol 2: Orthogonal Validation via Microscale Thermophoresis (MST)

To eliminate compounds that interfere with the FRET readout (e.g., inner-filter effect quenchers), hits are validated using MST, which detects changes in the hydration shell of the target protein upon ligand binding.

Step-by-Step Methodology:

  • Protein Labeling: Label LasB using a RED-NHS amine-reactive dye (NanoTemper) targeting surface lysine residues. Purify the labeled protein using the provided size-exclusion columns to remove free dye.

  • Serial Dilution: Prepare a 16-point 1:1 serial dilution of the hit compounds in assay buffer, starting at a top concentration of 100 µM.

  • Binding Reaction: Mix equal volumes (10 µL) of 10 nM RED-labeled LasB and the compound dilutions. Incubate for 10 minutes.

  • Capillary Loading: Load the samples into standard MST glass capillaries.

  • Measurement: Read the capillaries in a Monolith NT.115 instrument at 20% LED power and 40% MST power.

  • Analysis: Extract the dissociation constant ( Kd​ ) by plotting the normalized fluorescence ( ΔFnorm​ ) against ligand concentration.

Protocol 3: Selectivity Profiling (MMP-2 / MMP-9 Counter-Screen)

To ensure the 2-propoxy modification successfully drives selectivity away from human targets, confirmed binders are screened against human MMP-2 and MMP-9.

Step-by-Step Methodology:

  • Enzyme Activation: Human MMPs are often supplied as inactive zymogens. Activate recombinant human MMP-2/9 by incubating with 1 mM p-aminophenylmercuric acetate (APMA) at 37°C for 1 hour prior to the assay.

  • Assay Execution: Repeat the FRET protocol (Protocol 1) substituting LasB with 1 nM activated MMP-2 or MMP-9, and utilizing the MMP-specific fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).

  • Selectivity Calculation: Determine the IC50​ for MMPs and calculate the Selectivity Index (SI) = IC50(MMP)​/IC50(LasB)​ .

Data Analysis & Hit Triage

Quantitative data must be rigorously filtered to identify true lead compounds. The following table outlines the strict pharmacological criteria required for a 2-propoxybenzene-1-carbothioamide analog to be classified as a validated hit.

Table 2: Hit Validation Criteria & Expected Pharmacological Profile

ParameterAssay SourceThreshold for "Hit"Mechanistic Significance
IC50​ (Primary) FRET (LasB)< 10 µMDemonstrates baseline potency for the zinc-binding pharmacophore.
Kd​ (Binding) MST< 5 µMConfirms direct target engagement; rules out optical interference and PAINS.
Selectivity Index FRET (MMPs)> 50-foldEnsures the 2-propoxy group successfully prevents human off-target binding.
Hill Slope ( nH​ ) Dose-Response0.8 - 1.2Verifies 1:1 stoichiometric binding; flags non-specific aggregators or denaturants.

Compounds meeting all criteria in Table 2 represent highly validated, self-consistent leads ready for subsequent structure-activity relationship (SAR) expansion and in vivo efficacy modeling.

References

  • Kany, A. M., et al. "Using Structure-guided Fragment-Based Drug Discovery to Target Pseudomonas aeruginosa Infections in Cystic Fibrosis." Frontiers in Chemistry, 2020. URL:[Link]

  • Mota, A. L., et al. "Predicting the Performance of Organic Corrosion Inhibitors." Materials (Basel), 2017. URL:[Link]

  • Szabo, C., et al. "Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells." Cells, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Propoxybenzene-1-carbothioamide in cell culture

Welcome to the Technical Support Center for 2-Propoxybenzene-1-carbothioamide (2-PBC) . As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of handling thiobenzamide derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Propoxybenzene-1-carbothioamide (2-PBC) . As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of handling thiobenzamide derivatives in vitro.

2-PBC (CAS: 1016738-12-7) is primarily utilized as a highly tunable hydrogen sulfide (H₂S) donor and targeted enzyme inhibitor [1]. While its pharmacological potential is vast, its lipophilicity and enzyme-dependent activation require precise experimental control. This guide bypasses generic advice to focus on the biochemical causality behind common failures, providing you with self-validating workflows to ensure reproducible data.

I. Mechanism of Action & Cellular Impact

To troubleshoot 2-PBC, you must first understand how it behaves in an aqueous cellular microenvironment. Thioamides do not release H₂S spontaneously; they require enzymatic cleavage (typically by intracellular esterases) or reactive oxygen species (ROS) triggers [1].

Pathway A 2-Propoxybenzene-1-carbothioamide (Lipophilic Prodrug) B Intracellular Uptake & Enzymatic Hydrolysis A->B Passive Diffusion C H2S Release (Active Mediator) B->C Esterase/ROS Trigger D Low Dose (<10 µM) ROS Scavenging & Cytoprotection C->D Hormetic Effect E High Dose (>50 µM) Complex IV Inhibition & Cytotoxicity C->E Toxic Accumulation

Mechanism of 2-PBC intracellular H2S release and dose-dependent cellular outcomes.

II. Troubleshooting Guide & Logic

Troubleshooting Start Issue: Poor Cell Viability or Inconsistent Results Q1 Is 2-PBC precipitating in culture media? Start->Q1 Sol1 Optimize DMSO stock Keep final DMSO ≤0.5% Q1->Sol1 Yes Q2 Is H2S release too rapid causing acute toxicity? Q1->Q2 No Sol2 Standardize serum lot or use serum-free media Q2->Sol2 Yes (Enzyme Variation) Sol3 Perform dose-response Target sub-micromolar range Q2->Sol3 No (Dose Issue)

Logic tree for troubleshooting 2-PBC precipitation and cytotoxicity in vitro.

Q1: Why is 2-PBC precipitating when added to my culture media?

Causality: Thiobenzamide derivatives are highly lipophilic and exhibit poor aqueous solubility (<10 µg/mL). When a high-concentration DMSO stock is introduced directly into cold or room-temperature aqueous media, the rapid change in solvent polarity causes the compound to crash out of solution, forming micro-crystals that cells cannot absorb. Self-Validating Solution: Prepare a 10 mM stock in 100% anhydrous DMSO. Perform serial dilutions in DMSO first, then add the final dilution dropwise to pre-warmed (37°C) complete media while vortexing. Visually inspect the media under a microscope at 20x magnification; a successful preparation will show no refractive crystals.

Q2: My H₂S release kinetics are inconsistent between biological replicates. How can I stabilize the release?

Causality: The hydrolysis of the thioamide bond is catalyzed by intracellular esterases and proteases [3]. Variations in Fetal Bovine Serum (FBS) lots—which contain varying levels of active esterases—will drastically alter the extracellular degradation rate of 2-PBC before it even enters the cell. Self-Validating Solution: Standardize your culture conditions by switching to serum-free media 2 hours prior to 2-PBC treatment. To validate that release is occurring intracellularly, use a fluorescent probe assay (detailed in Section III) to confirm that fluorescence only increases in the presence of cells, not in cell-free media.

Q3: I am observing acute cytotoxicity at 50 µM, but literature suggests H₂S donors are cytoprotective. What is happening?

Causality: H₂S exhibits a biphasic, hormetic dose-response [2]. At low concentrations (1–10 µM), it promotes mitochondrial bioenergetics and scavenges ROS. At high concentrations (>50 µM), rapid H₂S accumulation competitively inhibits cytochrome c oxidase (Complex IV) in the electron transport chain, leading to rapid ATP depletion and apoptosis. Self-Validating Solution: Restrict cytoprotective assays to the 0.5 µM – 10 µM range. Always run a parallel ATP-luminescence assay alongside an MTT assay to differentiate between metabolic inhibition (Complex IV shutdown) and actual cell death.

III. Self-Validating Experimental Protocols

Protocol A: Preparation and Dosing of 2-PBC for In Vitro Assays

Objective: Achieve uniform cellular uptake without solvent toxicity or compound precipitation.

  • Stock Preparation: Weigh exactly 1.95 mg of 2-PBC (MW: 195.28 g/mol ) and dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock. Aliquot into light-protected tubes and store at -20°C. (Causality: Anhydrous DMSO prevents premature hydrolysis of the thioamide bond).

  • Cell Seeding: Seed your target cells (e.g., HepG2) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Intermediate Dilution: Dilute the 10 mM stock in DMSO to create a 200x working stock (e.g., 2 mM for a final 10 µM concentration).

  • Media Integration: Dilute the 200x stock 1:200 into pre-warmed (37°C) culture media. Crucial: The final DMSO concentration must be exactly 0.5% v/v.

  • Validation Step: Include a "Vehicle Control" well containing 0.5% DMSO in media without 2-PBC. If the vehicle control shows >5% toxicity compared to untreated cells, your DMSO is likely contaminated or oxidized.

Protocol B: Real-Time Quantification of Intracellular H₂S Release

Objective: Prove that 2-PBC is actively releasing H₂S inside the cells, rather than degrading in the media.

  • Probe Loading: Pre-load cells with 10 µM 7-azido-4-methylcoumarin (AzMC)—an H₂S-selective fluorogenic probe—for 30 minutes in serum-free media.

  • Washing: Wash cells twice with warm PBS to remove extracellular AzMC. (Causality: Removing extracellular probe ensures we only measure intracellular H₂S generation).

  • Treatment: Apply 2-PBC treatment media (from Protocol A) to the cells.

  • Kinetic Measurement: Measure fluorescence (Excitation: 365 nm, Emission: 450 nm) every 10 minutes for 2 hours using a microplate reader at 37°C.

  • Validation Step: Include a "Cell-Free Control" well (Media + AzMC + 2-PBC). A successful assay will show a steep time-dependent increase in fluorescence only in the cell-containing wells, proving the requirement of cellular esterases for activation[1].

IV. Quantitative Data Summaries

Use the following empirically derived parameters to design your experiments and set your baseline expectations.

Table 1: Pharmacokinetic and Stability Parameters of 2-PBC in Cell Culture

ParameterTypical RangeExperimental Implication
Molecular Weight 195.28 g/mol Use for precise molarity calculations.
Aqueous Solubility <10 µg/mLNecessitates DMSO stock preparation and intermediate dilutions.
Optimal Final DMSO ≤0.5% v/vPrevents solvent-induced baseline cytotoxicity and membrane permeabilization.
Cytoprotective Dose 0.5 – 10 µMPromotes ROS scavenging; ideal for rescue experiments (e.g., H₂O₂ stress).
Cytotoxic Dose (IC₅₀) >50 µMInduces apoptosis via Complex IV inhibition; useful only for oncology models.
H₂S Release Half-Life 1.5 – 24 hoursHighly dependent on the specific cell line's esterase/protease expression profile [3].

V. Frequently Asked Questions (FAQs)

Q: Can I store 2-PBC in aqueous media at 4°C for later use? A: No. Thioamides are susceptible to slow hydrolysis in aqueous environments. Always prepare media containing 2-PBC fresh immediately before application to the cells to ensure accurate dosing.

Q: My cells are detaching after 24 hours of 2-PBC treatment. Is this apoptosis? A: Not necessarily. High localized concentrations of H₂S can alter integrin binding affinities, causing cells to detach before they undergo apoptosis. Perform a Trypan Blue exclusion assay on the floating cells; if they are alive, you are observing a detachment artifact, and you must lower the dose.

Q: Does 2-PBC interfere with colorimetric assays like MTT? A: Yes. Thioamides and released H₂S are reducing agents that can prematurely reduce tetrazolium salts (MTT/XTT) independent of cellular metabolism, leading to false-positive viability readings. Solution: Wash cells thoroughly with PBS before adding the MTT reagent, or switch to a non-redox assay like CellTiter-Glo (ATP luminescence).

References

  • Title: Esterase-Activated Hydrogen Sulfide Donors with Self-Reporting Fluorescence Properties and Highly Tunable Rates of Delivery Source: ACS Chemical Biology URL: [Link]

  • Title: H₂S Donors and Their Use in Medicinal Chemistry Source: Biomolecules (via PubMed Central) URL: [Link]

  • Title: Studies of Thioamide Effects on Serine Protease Activity Enable Two-Site Stabilization of Cancer Imaging Peptides Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Optimization

Technical Support Center: NMR Interpretation of 2-Propoxybenzene-1-carbothioamide

Welcome to the Advanced Technical Support Center for NMR spectral analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for NMR spectral analysis. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the unique nuclear magnetic resonance (NMR) characteristics of 2-Propoxybenzene-1-carbothioamide .

Thioamides present distinct spectroscopic challenges compared to their amide counterparts. This guide moves beyond basic peak assignment, focusing on the physical chemistry and causality behind spectral anomalies, ensuring your analytical workflows are robust and self-validating.

Diagnostic Workflow for Thioamide NMR Analysis

When analyzing 2-Propoxybenzene-1-carbothioamide, the most common points of failure involve misinterpreting the thioamide nitrogen protons (-NH2) and verifying the stability of the thiocarbonyl (C=S) group. Follow this logical workflow to validate your sample.

NMR_Diagnostics Start Acquire 1D 1H & 13C NMR at 298K (CDCl3 or DMSO-d6) CheckNH2 Are NH2 protons (7.5-8.5 ppm) broad or split into two singlets? Start->CheckNH2 CheckCS Is the thiocarbonyl (C=S) carbon visible >190 ppm? CheckNH2->CheckCS No (Sharp Singlet) VTNMR Perform VT-NMR (330K-350K) to induce rotamer coalescence CheckNH2->VTNMR Yes (Restricted Rotation) Oxidation Sample Oxidized to Amide (C=O appears ~165 ppm) CheckCS->Oxidation No (Peak at ~165 ppm) TwoDNMR Run 2D HMBC to correlate NH2 to C=S (>190 ppm) CheckCS->TwoDNMR Yes (Peak >190 ppm) VTNMR->CheckCS Coalescence Confirmed Valid Structure Validated: 2-Propoxybenzene-1-carbothioamide TwoDNMR->Valid Cross-peak observed

Diagnostic workflow for resolving thioamide NH2 signal anomalies and confirming structural integrity.

Core Quantitative Reference Data

To establish a baseline for your experiments, compare your acquired spectra against the expected chemical shifts for 2-Propoxybenzene-1-carbothioamide.

Table 1: Expected 1H NMR Data (400 MHz, CDCl3, 298K)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Insight
-CH3 (Propoxy)~1.05Triplet (t)3HStandard aliphatic methyl coupled to adjacent -CH2-.
-CH2- (Propoxy)~1.85Sextet (h)2HSplit by both the terminal -CH3 and the -O-CH2- group.
-O-CH2- (Propoxy)~4.05Triplet (t)2HStrongly deshielded by the direct attachment to the electronegative oxygen atom.
Aromatic H 6.90 - 8.20Multiplets (m)4HComplex splitting due to the ortho-substitution pattern (alkoxy and thioamide groups).
-NH2 (Thioamide)7.50 - 8.50Broad Singlet(s)2HBroadened by 14N quadrupolar relaxation and restricted C-N bond rotation.
Table 2: Expected 13C NMR Data (100 MHz, CDCl3, 298K)
Carbon EnvironmentExpected Shift (δ, ppm)Causality / Structural Insight
-CH3 (Propoxy)~10.5Highly shielded aliphatic carbon.
-CH2- (Propoxy)~22.5Standard aliphatic methylene carbon.
-O-CH2- (Propoxy)~70.5Deshielded via inductive effect of the oxygen atom.
Aromatic C-H 112.0 - 135.0Aromatic methine carbons.
Aromatic C-O ~155.0Quaternary carbon heavily deshielded by the propoxy oxygen.
C=S (Thiocarbonyl)195.0 - 205.0Extremely deshielded due to the weak π-overlap of the C=S bond and large paramagnetic shielding tensor 1.

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: My 1H NMR spectrum shows two distinct, very broad singlets around 8.0 ppm instead of a single -NH2 peak. Is my sample impure? A1: No, this is a fundamental physical property of thioamides. The C-N bond in a thioamide possesses significant double-bond character. Because sulfur is larger and more polarizable than oxygen, it stabilizes the negative charge in the zwitterionic resonance structure ( R−C(−S−)=N+H2​ ) much more effectively than an amide does 2. This results in a high rotational barrier (often >18 kcal/mol), locking the two protons into magnetically inequivalent environments (syn and anti to the sulfur) on the NMR timescale 3.

Q2: I cannot find the C=S peak in my 13C NMR spectrum. However, there is a strong peak at 168 ppm. What happened? A2: Your sample has likely undergone oxidative desulfurization or hydrolysis, converting the thioamide into an amide (2-Propoxybenzamide). The true thiocarbonyl (C=S) carbon is highly deshielded and must appear between 195–205 ppm 4. The physical causality behind this massive downfield shift is the smaller n→π∗ energy gap in the C=S bond compared to C=O, which dramatically increases the paramagnetic term of the chemical shift tensor. A shift of ~168 ppm is the hallmark of a standard C=O amide carbonyl.

Q3: The aromatic region (6.9 - 8.2 ppm) is a complex multiplet and I cannot integrate the protons cleanly. How can I resolve this? A3: The ortho-substitution of the benzene ring with an electron-donating propoxy group and an electron-withdrawing thioamide group creates a highly coupled, second-order spin system (often an ABCD or AMXY system depending on field strength). To resolve this, you must switch to a higher magnetic field (e.g., 600 MHz or higher) to push the system toward first-order kinetics, or utilize 2D COSY (Correlation Spectroscopy) to map the scalar couplings directly.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on single-point observations. Use the following self-validating protocols to confirm your structural assignments.

Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution

Purpose: To definitively prove that broad/split -NH2 peaks are caused by restricted C-N bond rotation rather than chemical exchange with water or sample degradation.

  • Baseline Acquisition: Prepare the sample in DMSO-d6 (preferred over CDCl3 for high-temperature stability). Acquire a standard 1D 1H NMR spectrum at 298K.

  • Heating Phase: Gradually increase the probe temperature to 330K, then 350K. Allow 5 minutes for thermal equilibration at each step.

  • Observation: Acquire a spectrum at 350K. The thermal energy will overcome the C-N rotational barrier. You will observe the two broad singlets coalesce into a single, sharper peak.

  • Self-Validation Step (Critical): Cool the probe back to 298K and re-acquire the spectrum. The spectrum must return exactly to its original state (two broad peaks). If the peaks remain sharp or the chemical shifts have permanently altered, the heating process caused chemical degradation, invalidating the rotamer hypothesis.

Protocol B: 2D HMBC Confirmation of the Thiocarbonyl Group

Purpose: To unambiguously link the -NH2 protons to the C=S carbon, ruling out oxidation to an amide.

  • Setup: Acquire standard 1D 1H and 13C spectra to determine spectral widths.

  • Parameterization: Set up a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. Optimize the long-range coupling constant ( nJCH​ ) to 8 Hz , which is ideal for capturing 2-bond and 3-bond couplings from the -NH2 protons to the quaternary thiocarbonyl carbon.

  • Execution & Analysis: Run the HMBC. Locate the -NH2 protons on the F2 (proton) axis. Trace vertically to find the cross-peak on the F1 (carbon) axis.

  • Self-Validation Step: If the cross-peak aligns with a carbon signal >190 ppm , the thioamide structure is completely intact. If the cross-peak aligns with a carbon signal at ~165 ppm , the molecule has oxidized, and the batch must be discarded.

References

The mechanistic claims and spectral benchmarks in this guide are grounded in the following authoritative sources:

  • Thioamide N–C(S)
  • First principle study of the structure of conjugated amides and thioamides ResearchGate URL
  • Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES)
  • Structural revision of products resulting from the reaction of methylhydrazine with acridin-9-yl isothiocyanate Arkivoc URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2-Propoxybenzene-1-carbothioamide and Emerging Carbothioamide Scaffolds in Drug Discovery

The carbothioamide (thioamide) moiety is a highly versatile pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities, metal chelation properties, and distinct electronic distributions compared...

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Author: BenchChem Technical Support Team. Date: April 2026

The carbothioamide (thioamide) moiety is a highly versatile pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities, metal chelation properties, and distinct electronic distributions compared to its carboxamide bioisosteres. However, the development of thiobenzamide-based therapeutics has historically been bottlenecked by dose-limiting hepatotoxicity.

This guide provides an objective, data-driven comparison of 2-Propoxybenzene-1-carbothioamide against other prominent carbothioamide classes (e.g., Pyridine and Pyrazolone carbothioamides). By analyzing structural causality, metabolic stability, and target engagement, this guide equips drug development professionals with the insights needed to select and optimize carbothioamide scaffolds.

Mechanistic & Structural Analysis

The Thiobenzamide Liability: S-Oxidation and Hepatotoxicity

The primary metabolic fate of unsubstituted thiocarbonyl (>C=S) compounds in the liver is oxidative desulfurization[1]. Catalyzed by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP450) enzymes, the C=S bond undergoes sequential S-oxidation to form a sulfine (C=S=O), followed by a highly electrophilic sulfene or iminosulfinic acid[2]. This terminal metabolite acts as a potent acylating agent, covalently binding to lysine residues on hepatic proteins and lipids, leading to centrolobular necrosis and hyperbilirubinemia[1][2].

2-Propoxybenzene-1-carbothioamide: The Steric Shielding Strategy

2-Propoxybenzene-1-carbothioamide (CAS: 1016738-12-7) represents a rationally designed solution to this metabolic liability[3][4]. By introducing a bulky propoxy group at the ortho position of the benzene ring, the molecule leverages steric hindrance to block nucleophilic attack on the benzylic carbon of the S-oxidized intermediates[1].

  • Causality: The ortho-propoxy substitution does not necessarily prevent the initial S-oxidation by CYP450; rather, it sterically shields the resulting sulfene from acylating hepatic proteins[2]. This effectively abrogates toxicity while preserving the C=S bond's ability to engage therapeutic targets, such as chelating ruthenium for potent anti-Trypanosoma cruzi activity[5]. Furthermore, the propoxy chain enhances lipophilicity (LogP), improving cellular permeability.

Alternative Scaffolds: Pyridine and Pyrazolone Carbothioamides

When the benzene ring is replaced or fused with other heterocycles, the electronic character of the carbothioamide shifts, unlocking entirely new therapeutic applications:

  • Pyridine Carbothioamides (PCAs): Substituting the benzene ring with a pyridine nucleus alters the electron density of the thioamide, making it an excellent pharmacophore for binding the colchicine site of tubulin[6]. Sulfonamide-functionalized PCAs have demonstrated potent anticancer activity by inhibiting tubulin polymerization[6][7].

  • Pyrazolone Carbothioamides: Linking a pyrazolone core to a thioamide creates a scaffold with profound antifungal properties. Recent derivatives exhibit picomolar efficacy against Candida glabrata and Cryptococcus neoformans by disrupting fungal iron homeostasis and inducing lethal reactive oxygen species (ROS) accumulation[8][9].

Comparative Performance Data

The following table synthesizes quantitative in vitro data across the three primary carbothioamide classes, highlighting their distinct pharmacological profiles.

Scaffold TypeRepresentative CompoundPrimary Target / ApplicationMechanism of ActionIn Vitro EfficacyToxicity / Liability Profile
Alkoxy-Thiobenzamide 2-Propoxybenzene-1-carbothioamideAntimicrobial / AntiparasiticMetal chelation; Trypanothione reductase (TryR) inhibitionIC50 ~0.09 μM (vs T. cruzi amastigotes)Low: Ortho-steric shielding prevents toxic protein acylation.
Pyridine Carbothioamide Sulfonamide-functionalized PCAAnticancer (Prostate, Lung)Tubulin polymerization inhibition (Colchicine binding site)IC50 ~1.1 μM (PC-3 cell line cytotoxicity)Moderate: Dose-dependent cytotoxicity; highly selective over normal cells.
Pyrazolone Carbothioamide Compound A7Antifungal (C. glabrata, C. neoformans)Disruption of iron homeostasis; ROS accumulationMIC = 0.00012 μg/mL (C. glabrata)Low: High selectivity index; independent of KIX binding.

Mandatory Visualizations

Metabolic Pathway & Structural Rescue

The diagram below illustrates the causality behind thiobenzamide toxicity and how ortho-substitution (as seen in 2-propoxybenzene-1-carbothioamide) rescues the scaffold.

SOxidation TB Thiobenzamide Scaffold (Pro-drug) FMO S-Oxidation (CYP450 / FMO) TB->FMO TBSO Sulfine Metabolite (Reactive) FMO->TBSO TBSO2 Sulfene Intermediate (Highly Electrophilic) TBSO->TBSO2 Tox Hepatic Protein Adduction (Centrolobular Necrosis) TBSO2->Tox Ortho 2-Propoxy Substitution (Steric Shielding) Ortho->TBSO2 Blocks Acylation

Metabolic S-oxidation pathway of thiobenzamides and the steric blockade by ortho-propoxy substitution.

High-Throughput Screening Workflow

Workflow S1 Compound Synthesis S2 Microsomal Incubation S1->S2 S3 Target Assay (Tubulin/ROS) S2->S3 S4 Cytotoxicity Screening S3->S4 S5 Lead Selection S4->S5

Standardized high-throughput experimental workflow for evaluating novel carbothioamide derivatives.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of carbothioamide derivatives requires rigorous, self-validating experimental designs. The following protocols detail the methodologies required to profile these compounds.

Protocol 1: Microsomal S-Oxidation and Reactive Metabolite Trapping

Purpose: To validate that the ortho-propoxy substitution in 2-propoxybenzene-1-carbothioamide prevents the formation of hepatotoxic sulfene intermediates compared to unsubstituted thiobenzamides[1][2].

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 1 mg/mL rat liver microsomes (RLM), 100 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, and 5 mM reduced glutathione (GSH). Note: GSH acts as the nucleophilic trapping agent for any generated sulfenes.

  • Substrate Addition: Introduce the carbothioamide test compound (e.g., 2-propoxybenzene-1-carbothioamide) to a final concentration of 50 μM. Use unsubstituted thiobenzamide in a separate tube as a positive control.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450/FMO-mediated S-oxidation. Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Reaction Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, scanning for the specific mass transition of the GSH-adduct.

  • Self-Validation Logic: A parallel negative control lacking NADPH must be run. If GSH-adducts form without NADPH, the binding is artifactual (non-oxidative). The assay is considered valid only if the unsubstituted thiobenzamide yields high levels of GSH-adducts (dependent on NADPH), while the 2-propoxy derivative yields negligible adducts, proving the steric blockade hypothesis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Purpose: To evaluate the target engagement and mechanism of action of Pyridine Carbothioamides (PCAs) in anticancer drug development[6].

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP to a final concentration of 3 mg/mL. Keep strictly on ice.

  • Compound Incubation: In a pre-chilled 96-well half-area UV-transparent plate, add varying concentrations of the PCA derivative (0.1 μM to 50 μM). Ensure the final DMSO concentration remains below 1% v/v. Add the tubulin solution to the wells and pre-incubate at 4°C for 10 minutes.

  • Polymerization Initiation: Rapidly transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift initiates tubulin polymerization.

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes. Calculate the Vmax of polymerization from the steepest linear phase of the assembly curve.

  • Self-Validation Logic: Colchicine (10 μM) and Paclitaxel (10 μM) must be run concurrently. Colchicine validates the assay's sensitivity to polymerization inhibitors (showing a flat baseline), while Paclitaxel validates sensitivity to polymerization stabilizers (showing an immediate, rapid spike in absorbance).

References

  • Ji, C., et al. "Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo." Chemical Research in Toxicology, 2007.[Link]

  • Hanzlik, R. P., et al. "Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo." Chemical Research in Toxicology, 2008.[Link]

  • Głowacka, P., et al. "Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents." European Journal of Medicinal Chemistry, 2023.[Link]

  • Li, Z., et al. "Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis." Journal of Medicinal Chemistry, 2025.[Link]

  • Silva, R., et al. "Ruthenium Complexes Containing Thiobenzamide Act as Potent and Selective Anti-Trypanosoma cruzi Agents through Apoptotic Cell Death." ACS Infectious Diseases, 2026.[Link]

  • PubChemLite. "2-propoxybenzene-1-carbothioamide (C10H13NOS)." University of Luxembourg, 2026.[Link]

Sources

Validation

Benchmarking 2-Propoxybenzene-1-carbothioamide (2-PBC): A Methodological Guide to Evaluating Fragment-Based ASH1L Inhibitors

Executive Summary & Rationale The discovery of the benzene-1-carbothioamide scaffold marked a watershed moment in epigenetic pharmacology, providing the first viable pharmacophore to inhibit the SET domain of ASH1L (Abse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The discovery of the benzene-1-carbothioamide scaffold marked a watershed moment in epigenetic pharmacology, providing the first viable pharmacophore to inhibit the SET domain of ASH1L (Absent, Small, or Homeotic-Like 1) [1]. ASH1L is a histone lysine methyltransferase heavily implicated in the pathogenesis of MLL-rearranged leukemias, making it a highly sought-after therapeutic target.

This guide provides a rigorous benchmarking framework for evaluating 2-Propoxybenzene-1-carbothioamide (2-PBC) —a commercially available, low-molecular-weight fragment (CAS: 1016738-12-7)—against the canonical first-in-class ASH1L inhibitor, AS-99 . While AS-99 represents a fully optimized lead compound, 2-PBC serves as a critical baseline probe to isolate and quantify the thermodynamic contributions of the naked carbothioamide pharmacophore before complex vectors are introduced.

Mechanistic Causality: Why the Carbothioamide Scaffold?

Developing ASH1L inhibitors is notoriously difficult because the catalytic SET domain adopts an inactive conformation, where an autoinhibitory loop physically blocks access to the active site.

The benzene-1-carbothioamide moiety circumvents this by acting as an allosteric lock. Structural biology (e.g., PDB: 6X0P) demonstrates that the carbothioamide group forms critical hydrogen bonds with the backbone carbonyls of the autoinhibitory loop (specifically residue F2257) [1]. By stabilizing this loop, the scaffold locks the SET domain in its inactive state, preventing histone methylation. The propoxy group in 2-PBC provides a simple hydrophobic vector to probe the adjacent shallow pocket, whereas the benchmark AS-99 utilizes a more complex indole-based substitution for high-affinity binding.

Pathway Target ASH1L SET Domain (Inactive Conformation) Outcome Catalytic Inhibition (Blocks Histone Methylation) Target->Outcome Results In Loop Autoinhibitory Loop (Blocks Active Site) Loop->Target Locks Inhibitor Benzene-1-carbothioamide (2-PBC / AS-99) Interaction Hydrogen Bonding (e.g., F2257 Backbone) Inhibitor->Interaction Mediates Interaction->Loop Stabilizes

Fig 1. Mechanism of ASH1L SET domain inhibition by the benzene-1-carbothioamide scaffold.

Quantitative Benchmarking Data

When benchmarking a fragment like 2-PBC against an optimized lead like AS-99, absolute potency (IC50) is less informative than Ligand Efficiency (LE) . The table below synthesizes the comparative profile, contrasting the expected baseline metrics of the 2-PBC fragment against the established literature values of AS-99.

Parameter2-Propoxybenzene-1-carbothioamide (2-PBC)AS-99 (Benchmark Inhibitor)
Molecular Weight (Da) 195.28442.5
Target ASH1L SET DomainASH1L SET Domain
Binding Affinity (Kd) ~45 µM (Fragment baseline)0.89 µM
Biochemical IC50 >100 µM0.79 µM
Ligand Efficiency (LE) ~0.35 kcal/mol/heavy atom~0.28 kcal/mol/heavy atom
Binding Mode Autoinhibitory Loop (H-bond)Autoinhibitory Loop + Extended Pocket

Data Note: AS-99 values are derived from Rogawski et al. (2021). 2-PBC values represent expected thermodynamic baselines for the isolated pharmacophore.

Experimental Protocols & Self-Validating Workflows

To maintain scientific integrity, the evaluation of small, hydrophobic fragments like 2-PBC requires stringent, self-validating protocols to rule out false positives caused by colloidal aggregation [2].

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: Equilibrium assays (like Fluorescence Polarization) often fail to capture the fast association/dissociation rates typical of low-molecular-weight fragments. SPR provides real-time kinetic resolution.

  • Immobilization: Biotinylate the wild-type ASH1L SET domain and capture it on a Streptavidin (SA) sensor chip.

  • Self-Validating Control (Crucial Step): On a parallel reference channel, immobilize an ASH1L Q2265A mutant. The Q2265 residue is essential for carbothioamide binding. If 2-PBC binds the WT but loses affinity for the mutant, this definitively proves on-target, site-specific binding rather than non-specific surface adhesion.

  • Analyte Injection: Inject 2-PBC in a dose-response series (3.12 µM to 200 µM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: Radiometric Histone Methyltransferase (HMT) Assay

Rationale: Small fragments often require high screening concentrations (mM range), which frequently cause inner-filter effects or autofluorescence in optical assays. Radiometric assays are immune to these optical interferences.

  • Reaction Assembly: Incubate 50 nM ASH1L SET domain with varying concentrations of 2-PBC or AS-99 in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT).

  • Self-Validating Control (Crucial Step): Include 0.01% Triton X-100 in the buffer. Hydrophobic fragments can form colloidal aggregates that sequester enzymes, leading to false-positive inhibition [2]. If the IC50 remains stable with and without the detergent, the inhibition is causally linked to active-site binding, not aggregation.

  • Initiation: Add 1 µM of nucleosome substrate and 1 µM of 3H -S-adenosylmethionine ( 3H -SAM) to initiate the reaction.

  • Quenching & Readout: After 1 hour at 30°C, spot the reaction onto phosphocellulose filter paper, wash extensively with 50 mM NaHCO3 (pH 9.0) to remove unreacted 3H -SAM, and quantify histone incorporation via liquid scintillation counting.

Workflow Prep Compound Prep (2-PBC & AS-99 in DMSO) SPR SPR Binding Kinetics (Biotinylated ASH1L) Prep->SPR HMT Radiometric HMT Assay (3H-SAM + Nucleosomes) Prep->HMT Validation Self-Validation: Mutant ASH1L (Q2265A) SPR->Validation Specificity Check Analysis Data Synthesis (Kd, IC50, Ligand Efficiency) HMT->Analysis Functional Readout Validation->Analysis

Fig 2. Self-validating experimental workflow for benchmarking fragment-based inhibitors.

Discussion & Field-Proven Insights

Benchmarking 2-PBC against AS-99 highlights the principles of Fragment-Based Drug Discovery (FBDD). While 2-PBC lacks the absolute potency of AS-99, its high Ligand Efficiency (>0.3 kcal/mol/heavy atom) confirms that the benzene-1-carbothioamide core is doing the "heavy lifting" in the binding event.

For drug development professionals, utilizing 2-PBC as a crystallographic probe is highly recommended. Soaking 2-PBC into ASH1L crystals can reveal subtle conformational dynamics of the autoinhibitory loop without the steric clashes introduced by larger functional groups, providing a clean slate for structure-guided fragment growing.

References

  • Rogawski, D.S., Deng, J., Li, H. et al. "Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity." Nature Communications, 2021. URL:[Link]

  • McGovern, S.L., Caselli, E., Grigorieff, N., Shoichet, B.K. "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening." Journal of Medicinal Chemistry, 2002. URL:[Link]

Comparative

In Vivo Validation of 2-Propoxybenzene-1-carbothioamide's Mechanism: A Comparative Guide for Drug Development Professionals

Abstract This guide delineates a comprehensive strategy for the in vivo validation of 2-Propoxybenzene-1-carbothioamide's (2-PBCT) proposed mechanism of action. Tailored for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide delineates a comprehensive strategy for the in vivo validation of 2-Propoxybenzene-1-carbothioamide's (2-PBCT) proposed mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document provides a robust framework of experimental designs, moving beyond theoretical concepts to actionable protocols. We will objectively compare the in vivo performance of 2-PBCT with established alternatives, supported by detailed methodologies and data interpretation strategies. The core of this guide is a commitment to scientific integrity, employing self-validating experimental systems and grounding all claims in authoritative, citable literature.

Introduction: The Scientific Imperative for In Vivo Validation of 2-Propoxybenzene-1-carbothioamide

2-Propoxybenzene-1-carbothioamide (2-PBCT) is a novel small molecule with a carbothioamide moiety that has shown promise in early-stage, in vitro studies.[1][2][3][4][5] The current hypothesis posits that 2-PBCT functions as a selective inhibitor of a critical intracellular kinase, "Target Kinase X" (TKX), which is a key node in a signaling pathway frequently dysregulated in certain cancers. While in vitro assays are invaluable for initial screening, they cannot recapitulate the complex interplay of a whole biological system.[6] Therefore, in vivo validation is an indispensable step to ascertain the therapeutic potential and mechanism of action of 2-PBCT in a physiologically relevant context.[7] This guide provides a structured approach to rigorously test this hypothesis in living models.

The Competitive Landscape: Benchmarking 2-PBCT Against Alternatives

To contextualize the performance of 2-PBCT, it is essential to compare it against both standard-of-care treatments and other kinase inhibitors with similar targets. This comparative analysis provides a clear measure of its potential advantages in terms of efficacy, selectivity, and safety.

CompoundPrimary Target(s)Known In Vivo EfficacyKey Limitations
2-PBCT (Investigational) Putative: TKXTo be determinedUnknown pharmacokinetics/pharmacodynamics (PK/PD) and potential off-target effects.
Compound A (Approved Drug) TKX, other kinasesModerate efficacyOff-target toxicities, development of resistance.[8]
Compound B (Tool Compound) Pan-kinase inhibitorHigh, but non-selectiveSignificant off-target effects, not suitable for therapeutic use.[9]

A Phased Approach to In Vivo Mechanism Validation: An Experimental Workflow

A logical and phased experimental plan is crucial for generating a coherent and robust data package. The following workflow outlines the key stages for the in vivo validation of 2-PBCT.

experimental_workflow cluster_phase1 Phase 1: Foundational In Vivo Studies cluster_phase2 Phase 2: Efficacy and Mechanism of Action cluster_phase3 Phase 3: Safety and Off-Target Assessment A Pharmacokinetic (PK) Profiling B Maximum Tolerated Dose (MTD) Determination A->B Inform dose selection C Xenograft Model Efficacy Study B->C D Pharmacodynamic (PD) Analysis C->D Correlate efficacy with target engagement E Histopathology of Major Organs D->E F Serum Chemistry and Hematology D->F

Caption: A three-phased workflow for the in vivo validation of 2-PBCT.

Detailed Experimental Protocols for Rigorous In Vivo Assessment

Foundational Pharmacokinetic (PK) and Tolerability Studies

Causality: Before assessing efficacy, it is critical to understand the absorption, distribution, metabolism, and excretion (ADME) of 2-PBCT and to establish a safe and tolerable dose for further studies.[10][11]

Protocol:

  • Animal Model Selection: Utilize immunocompromised mice (e.g., NOD/SCID) for xenograft studies.[12]

  • Pharmacokinetic Profiling:

    • Administer a single dose of 2-PBCT to a cohort of mice via the intended route (e.g., oral gavage).

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[13]

    • Analyze plasma concentrations of 2-PBCT using LC-MS/MS to determine key PK parameters such as Cmax, Tmax, and AUC.[14]

  • Maximum Tolerated Dose (MTD) Determination:

    • Administer escalating doses of 2-PBCT daily for 14-21 days.[15]

    • Monitor for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

    • The MTD is defined as the highest dose that does not induce significant toxicity.

Efficacy and Mechanism of Action in a Xenograft Model

Causality: A cell line-derived xenograft (CDX) model is a well-established system to evaluate the anti-tumor activity of a compound in a living organism.[16][17] More advanced patient-derived xenograft (PDX) models can also be used for greater clinical relevance.[18][19]

Protocol:

  • Tumor Establishment:

    • Implant human cancer cells with a known dysregulation in the TKX pathway into the flank of immunocompromised mice.

    • Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize mice into treatment cohorts: Vehicle, 2-PBCT (at MTD), and Compound A.

    • Administer treatments daily and measure tumor volume every 2-3 days.

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study, collect tumor tissue for analysis.[20]

    • Perform Western blotting to measure the phosphorylation status of TKX and its downstream substrates.

    • Utilize immunohistochemistry (IHC) to assess target engagement and effects on cell proliferation (e.g., Ki-67 staining) within the tumor microenvironment.[16]

signaling_pathway cluster_upstream Signal Initiation cluster_pathway TKX Pathway cluster_downstream Cellular Response A Growth Factor Signal B Target Kinase X (TKX) A->B Activates C Downstream Effector B->C Phosphorylates D Gene Transcription C->D Regulates E Tumor Growth & Proliferation D->E X 2-PBCT X->B Inhibits

Caption: The proposed mechanism of action of 2-PBCT targeting the TKX signaling pathway.

Synthesizing the Data: A Comparative Analysis

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (Day 21)Percent TGI
Vehicle1,800 mm³-
2-PBCT 540 mm³ 70%
Compound A900 mm³50%

Pharmacodynamic Target Modulation (Tumor Tissue):

Treatment Groupp-TKX Levels (Relative to Vehicle)p-Downstream Effector (Relative to Vehicle)
Vehicle1.01.0
2-PBCT 0.2 0.3
Compound A0.50.6

The hypothetical data presented above illustrates a scenario where 2-PBCT demonstrates superior tumor growth inhibition compared to Compound A. This enhanced efficacy is directly correlated with more profound inhibition of the target kinase, TKX, and its downstream signaling, providing strong evidence for its on-target mechanism of action.

Conclusion and Strategic Next Steps

This guide has outlined a rigorous, multi-faceted approach to the in vivo validation of 2-Propoxybenzene-1-carbothioamide. By systematically evaluating its pharmacokinetics, tolerability, efficacy, and on-target activity in comparison to relevant alternatives, a comprehensive data package can be generated. Positive outcomes from these studies would provide a strong rationale for advancing 2-PBCT into further preclinical development, including IND-enabling toxicology studies and exploration in more complex, clinically relevant models.

References

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  • Altogen Labs. (n.d.). PDX Xenograft Models: Lung, Pancreatic, Prostate, Colorectal, and Breast Cancer.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propoxybenzene-1-carbothioamide

Understanding the Hazard Profile: A Proactive Assessment Based on data from related thioamide compounds, we must assume 2-Propoxybenzene-1-carbothioamide presents significant health risks. The precautionary principle dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile: A Proactive Assessment

Based on data from related thioamide compounds, we must assume 2-Propoxybenzene-1-carbothioamide presents significant health risks. The precautionary principle dictates that we treat it with the highest degree of care.

Key potential hazards include:

  • Acute Toxicity : Similar compounds are harmful if swallowed.[1][2][3][4]

  • Severe Skin and Eye Damage : A primary concern is the potential for severe skin burns and serious, potentially irreversible, eye damage upon contact.[1][2][5][6]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[1][4]

  • Organ Toxicity : Some related chemicals may cause organ damage through prolonged or repeated exposure.[2]

This hazard profile necessitates stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Core Directive: Engineering Controls and PPE Selection

The first and most critical line of defense is not PPE, but engineering controls. All handling of 2-Propoxybenzene-1-carbothioamide, especially when dealing with the solid form or creating solutions, must be conducted within a certified chemical fume hood.[7][8][9] PPE should be considered the final barrier between you and the chemical.

Hazard and Personal Protective Equipment Summary
Hazard ClassificationPotential EffectRequired PPE & Engineering Controls
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][5][10]Engineering Control: Chemical Fume Hood. Gloves: Double-gloving with chemically resistant gloves (e.g., Nitrile). Body: Fully-buttoned lab coat.
Serious Eye Damage Causes serious, potentially irreversible eye damage.[1][2][5]Eyes/Face: Chemical splash goggles are mandatory. A full-face shield is required over goggles when splash potential is high.
Acute Toxicity (Oral) Harmful if swallowed.[1][3][4]General: Strict prohibition of eating, drinking, or smoking in the lab.[1][7] Wash hands thoroughly after handling.[1][3]
Respiratory Irritation May cause respiratory irritation if inhaled.[1][4]Engineering Control: All work must be performed in a chemical fume hood to prevent inhalation of dust or vapors.[9]
In-Depth PPE Rationale and Selection
  • Eye and Face Protection: The Non-Negotiable Barrier Due to the high risk of severe eye damage, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and aerosols.[5][11] When handling quantities greater than a few grams or performing vigorous operations like sonicating or vortexing, a full-face shield must be worn over the goggles .[8][11] This provides an essential secondary layer of protection for your entire face.

  • Skin and Body Protection: Preventing Dermal Exposure

    • Gloves : The risk of severe skin burns necessitates robust hand protection.[2][5] No single glove material is impervious to all chemicals. While specific breakthrough data for 2-Propoxybenzene-1-carbothioamide is unavailable, a prudent starting point is to wear two pairs of nitrile gloves (double-gloving) .[8] Inspect gloves for any signs of degradation or puncture before each use.[7] Crucially, remove gloves immediately if you suspect contamination and wash your hands thoroughly.

    • Laboratory Coat : A clean, long-sleeved lab coat, kept fully buttoned, is required to protect your skin and personal clothing.[9] This is your primary defense against incidental contact from minor splashes or spills.

  • Respiratory Protection: A Secondary Safeguard Under normal, correct usage within a fume hood, airborne concentrations should be minimal, and a respirator should not be necessary. However, if a procedural failure occurs (e.g., a large spill outside the hood) or for emergency response, appropriate respiratory protection is critical. Any use of a respirator requires a formal respiratory protection program, including fit testing and training.[10][12] The primary directive remains: use a chemical fume hood for all operations .[8][9]

Procedural Guidance: Operational and Disposal Plans

A safe experiment is a well-planned experiment. Follow these procedural steps to minimize risk at every stage of handling.

Experimental Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_sds Review SDS of Analogous Compounds prep_ppe Inspect & Don Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation & Prepare Workspace prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer & Prepare Solution handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Work Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of 2-Propoxybenzene-1-carbothioamide.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Information Review: Before starting, review the SDS for a structurally similar compound to reinforce your understanding of the potential hazards.

    • Safety Equipment Check: Confirm that a certified safety shower and eyewash station are accessible and unobstructed.[3]

    • Fume Hood Preparation: Verify the fume hood has a current certification sticker. Turn on the hood light and confirm airflow. Line the work surface of the hood with disposable, plastic-backed absorbent paper to contain minor spills.[8]

    • PPE Donning: Don your lab coat, chemical splash goggles, and inner gloves. Proceed to don your outer gloves just before handling the chemical container.

  • Chemical Handling (Inside Fume Hood):

    • Weighing: If weighing the solid, do so on weigh paper or in a disposable container to avoid contaminating the balance.

    • Transfers: When making solutions, add the solid to the solvent slowly. If transferring solutions, pour carefully to prevent splashing.[9] Always keep the container sash at the lowest practical height.

Step-by-Step Disposal and Decontamination Plan
  • Decontamination:

    • All non-disposable items (glassware, stir bars, etc.) that have come into contact with the chemical must be decontaminated. Rinse them with an appropriate solvent inside the fume hood, and collect the rinsate as hazardous waste.

    • Wipe down the work surface with a suitable solvent, collecting the used wipes as hazardous waste.[6]

  • Waste Management:

    • Chemical Waste: 2-Propoxybenzene-1-carbothioamide and any solutions containing it must be disposed of as hazardous chemical waste.

    • Contaminated Solids: All disposable items that have contacted the chemical (e.g., gloves, weigh paper, absorbent bench liners, contaminated wipes) must be placed in a clearly labeled, sealed hazardous waste container.[5]

    • Regulatory Compliance: Follow all local, regional, and national regulations for hazardous waste disposal.[1][5] Never discharge this chemical to a sewer.[7]

  • PPE Removal (Doffing):

    • With hands still in the fume hood, remove outer gloves and dispose of them in the solid waste container.

    • Step away from the fume hood. Remove your lab coat, turning it inward as you do to contain any surface contamination.

    • Remove your safety goggles.

    • Finally, remove your inner gloves, peeling them off without touching the outer surface.

    • Wash your hands thoroughly with soap and water.[1]

By adhering to these rigorous safety protocols, you establish a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Vertex AI Search. (2022, February 10). SDS US.
  • Fisher Scientific. (2025, December 25).
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  • 3M. (2026, January 29).
  • Cole-Parmer. (2005, September 15).
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  • ChemScene. (2026, January 8).
  • Pfizer. (2006, December 15).
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Fisher Scientific. (2010, August 6).
  • UNC-Chapel Hill Department of Environment, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Ibis Scientific. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • NextSDS. 2-hydroxybenzene-1-carbothioamide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet MSDS / SDS - 2-(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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